Bamadutide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C200H313N51O63 |
|---|---|
Molecular Weight |
4440 g/mol |
IUPAC Name |
(2S)-5-[[(5S)-6-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C200H313N51O63/c1-14-16-17-18-19-20-21-22-23-24-25-26-33-62-153(265)221-130(200(313)314)66-72-152(264)210-78-43-39-57-124(223-176(289)127(65-71-151(207)263)228-174(287)123(56-38-42-77-203)226-189(302)142(101-256)242-181(294)132(84-106(5)6)232-183(296)137(90-161(276)277)236-190(303)144(103-258)244-196(309)164(113(13)260)247-186(299)134(86-115-50-31-28-32-51-115)237-195(308)163(112(12)259)245-156(268)95-214-170(283)125(63-69-149(205)261)227-187(300)140(99-254)239-169(282)119(204)88-117-92-209-104-216-117)175(288)229-128(67-73-158(270)271)179(292)241-141(100-255)188(301)225-122(55-37-41-76-202)173(286)220-109(9)167(280)218-110(10)168(281)222-126(64-70-150(206)262)177(290)235-136(89-160(274)275)184(297)233-133(85-114-48-29-27-30-49-114)185(298)246-162(107(7)15-2)194(307)230-129(68-74-159(272)273)178(291)234-135(87-116-91-211-120-53-35-34-52-118(116)120)182(295)231-131(83-105(3)4)180(293)224-121(54-36-40-75-201)172(285)219-108(8)166(279)213-93-154(266)212-96-157(269)248-79-44-58-145(248)192(305)243-143(102-257)191(304)240-139(98-253)171(284)215-94-155(267)217-111(11)197(310)250-81-46-60-147(250)199(312)251-82-47-61-148(251)198(311)249-80-45-59-146(249)193(306)238-138(97-252)165(208)278/h27-32,34-35,48-53,91-92,104-113,119,121-148,162-164,211,252-260H,14-26,33,36-47,54-90,93-103,201-204H2,1-13H3,(H2,205,261)(H2,206,262)(H2,207,263)(H2,208,278)(H,209,216)(H,210,264)(H,212,266)(H,213,279)(H,214,283)(H,215,284)(H,217,267)(H,218,280)(H,219,285)(H,220,286)(H,221,265)(H,222,281)(H,223,289)(H,224,293)(H,225,301)(H,226,302)(H,227,300)(H,228,287)(H,229,288)(H,230,307)(H,231,295)(H,232,296)(H,233,297)(H,234,291)(H,235,290)(H,236,303)(H,237,308)(H,238,306)(H,239,282)(H,240,304)(H,241,292)(H,242,294)(H,243,305)(H,244,309)(H,245,268)(H,246,298)(H,247,299)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,313,314)/t107-,108-,109-,110-,111-,112+,113+,119-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140+,141-,142-,143-,144-,145-,146-,147-,148-,162-,163-,164-/m0/s1 |
InChI Key |
JKAXPDWNZWDLSU-ZDOADQCSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Bamadutide (SAR425899): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamadutide (SAR425899) is a novel polypeptide and a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] This dual agonism is a strategic approach to treating type 2 diabetes and obesity by integrating the complementary metabolic effects of both receptors.[3] this compound has been shown to improve postprandial glucose control, enhance β-cell function, slow gastric emptying, and lead to significant weight loss.[2][4][5] This in-depth technical guide elucidates the core mechanism of action of this compound, presenting a synthesis of preclinical and clinical findings, detailed experimental methodologies, and a quantitative overview of its pharmacodynamic effects.
Core Mechanism of Action: Dual Agonism at GLP-1R and GCGR
This compound exerts its therapeutic effects by simultaneously activating two key G protein-coupled receptors in metabolic regulation: the GLP-1 receptor and the glucagon receptor.[1][2] This dual activation results in a synergistic effect on glucose homeostasis and energy expenditure.
GLP-1 Receptor Agonism: Activation of the GLP-1R in pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion, contributing to improved glycemic control.[6] In the gastrointestinal tract, GLP-1R agonism delays gastric emptying, leading to a slower rate of glucose absorption and increased satiety.[5] Furthermore, GLP-1R activation in the central nervous system is associated with reduced appetite.
Glucagon Receptor Agonism: While glucagon is traditionally known for its hyperglycemic effects, its activation in the liver can also increase energy expenditure and promote fatty acid oxidation.[3] The simultaneous activation of GLP-1R counteracts the potential hyperglycemic effect of GCGR agonism, resulting in a net improvement in glucose metabolism alongside weight loss.[3]
Signaling Pathways
The binding of this compound to GLP-1R and GCGR initiates a cascade of intracellular signaling events, primarily mediated by the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in insulin secretion and other metabolic processes. Additionally, GLP-1R activation can involve β-arrestin-mediated signaling pathways.[6]
References
- 1. Mixed-Meal Tolerance Test Versus Glucagon Stimulation Test for the Assessment of β-Cell Function in Therapeutic Trials in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-class positron emission tomography tracer for the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prosciento.com [prosciento.com]
- 5. Protocol for Clinical GLP-1 Receptor PET/CT Imaging with [68Ga]Ga-NODAGA-Exendin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
SAR425899 Signaling in Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR425899 is a novel dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), developed for the treatment of type 2 diabetes (T2D). Its mechanism of action in pancreatic beta-cells is of significant interest for understanding its therapeutic effects on glycemic control. This technical guide provides an in-depth overview of the SAR425899 signaling pathway in pancreatic beta-cells, supported by quantitative data from clinical trials, detailed experimental protocols for relevant assays, and visual diagrams of the signaling cascades.
Core Signaling Pathway of SAR425899 in Pancreatic Beta-Cells
As a GLP-1R agonist, SAR425899's primary signaling cascade in pancreatic beta-cells mirrors that of endogenous GLP-1. The binding of SAR425899 to the GLP-1R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that potentiate glucose-stimulated insulin (B600854) secretion (GSIS) and promote beta-cell health.[1][2][3][4]
The canonical signaling pathway is initiated through the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[2][4] The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[1][2]
PKA-dependent signaling further branches into multiple pathways:
-
Phosphorylation and inhibition of KATP channels, leading to membrane depolarization.[3]
-
Activation of voltage-dependent calcium channels (VDCCs), resulting in Ca2+ influx.
-
Phosphorylation of proteins involved in the exocytosis of insulin-containing granules.
Epac2 activation contributes to:
-
Sensitization of the exocytotic machinery to Ca2+.
-
Mobilization of intracellular Ca2+ stores from the endoplasmic reticulum.
Together, these pathways lead to a significant amplification of insulin secretion in the presence of elevated glucose levels.[3] Beyond its effects on insulin secretion, GLP-1R signaling, and by extension SAR425899, also promotes beta-cell proliferation and survival through the activation of transcription factors like CREB and the PI3K/Akt pathway.[4][5]
The dual agonism of SAR425899 at the glucagon receptor (GCGR) adds another layer of complexity. While glucagon is traditionally known for its hyperglycemic effects through hepatic glucose production, in the context of the beta-cell, its signaling can also lead to cAMP production and potentiate insulin secretion, particularly in a glucose-dependent manner.[6] The interplay between GLP-1R and GCGR activation by SAR425899 in the beta-cell is an area of active investigation.
Quantitative Data on the Effects of SAR425899
Clinical trials have provided valuable quantitative data on the effects of SAR425899 on beta-cell function and glucose metabolism.
| Parameter | Treatment Group | Change from Baseline | Reference |
| Beta-cell Function | Low-dose SAR425899 | +163% | [7][8] |
| High-dose SAR425899 | +95% | [7][8] | |
| Placebo | +23% | [7][8] | |
| Beta-cell Function (vs. Liraglutide) | SAR425899 | +125% | [9][10] |
| Liraglutide (B1674861) | +73% | [9][10] | |
| Basal Beta-cell Responsiveness | SAR425899 | +67% | [9] |
| Liraglutide | +40% | [9] | |
| Above-basal Beta-cell Responsiveness | SAR425899 | +139% | [9] |
| Liraglutide | +69% | [9] | |
| Insulin Sensitivity | Low-dose SAR425899 | +104% | [11] |
| High-dose SAR425899 | +262% | [11] | |
| Rate of Meal Glucose Appearance (AUC 0-120 min) | Low-dose SAR425899 | -32% | [7] |
| High-dose SAR425899 | -20% | [7] | |
| Placebo | +8% | [7] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol is designed to assess the potentiation of glucose-stimulated insulin secretion by SAR425899 in isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
SAR425899 at various concentrations
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight to allow for recovery.
-
Pre-incubate size-matched islets in KRB buffer with low glucose for 1-2 hours.
-
Transfer groups of islets (e.g., 5-10 islets per replicate) to tubes containing KRB with low glucose, high glucose, or high glucose plus different concentrations of SAR425899.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentration in the supernatant and lysate using an insulin ELISA kit.
-
Express secreted insulin as a percentage of total insulin content.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP in response to SAR425899 stimulation in a beta-cell line (e.g., INS-1E or MIN6).
Materials:
-
Beta-cell line (INS-1E or MIN6)
-
Culture medium
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX)
-
SAR425899 at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Seed beta-cells in a multi-well plate and culture to desired confluency.
-
Wash cells with stimulation buffer.
-
Pre-incubate cells with the phosphodiesterase inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Stimulate cells with different concentrations of SAR425899 for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure intracellular cAMP levels using the chosen assay kit.
-
Normalize cAMP levels to total protein concentration.
Western Blotting for PKA and Akt Phosphorylation
This protocol assesses the activation of downstream signaling kinases, PKA and Akt, by detecting their phosphorylation status.
Materials:
-
Beta-cell line or isolated islets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-PKA substrates and phospho-Akt (Ser473)
-
Primary antibodies against total PKA and total Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture and treat beta-cells or islets with SAR425899 for various time points.
-
Lyse the cells in lysis buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of PKA and Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
Visualizing the SAR425899 Signaling Pathway and Experimental Workflows
Signaling Pathway of SAR425899 in Pancreatic Beta-Cells
Caption: SAR425899 signaling cascade in pancreatic beta-cells.
Experimental Workflow for GSIS Assay
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 3. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 5. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - Glucagon lowers glycemia when β cells are active [insight.jci.org]
- 7. Dual glucagon-like peptide-1 receptor/glucagon receptor agonist SAR425899 improves beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved postprandial glucose metabolism in type 2 diabetes by the dual glucagon-like peptide-1/glucagon receptor agonist SAR425899 in comparison with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
Bamadutide: An In-depth Analysis of its In Vivo Effects on Glucose Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the in vivo effects of Bamadutide (SAR425899) on glucose homeostasis. It details the compound's mechanism of action as a dual agonist, summarizes quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes key pathways and processes.
Introduction: A Novel Dual Agonist Approach
This compound (SAR425899) is a potent, long-acting dual agonist that activates both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] This dual agonism presents a multifaceted approach to managing metabolic diseases, particularly type 2 diabetes (T2DM), by integrating the beneficial effects of both signaling pathways to improve glucose control and promote weight loss.[2] The therapeutic strategy aims to harness the glucose-lowering and appetite-suppressing effects of GLP-1R activation while leveraging the energy expenditure and lipolytic properties associated with GCGR activation.
Mechanism of Action: Synergistic Signaling for Glycemic Control
This compound exerts its effects by simultaneously binding to and activating GLP-1 and glucagon receptors, which are G-protein coupled receptors that stimulate intracellular adenylyl cyclase, leading to increased cyclic AMP (cAMP) production.[3][4] This dual activation results in a synergistic improvement of glucose homeostasis through several key mechanisms:
-
Enhanced Beta-Cell Function: this compound significantly improves the function of pancreatic β-cells, enhancing glucose-dependent insulin (B600854) secretion.[1][5]
-
Delayed Gastric Emptying: Similar to other GLP-1R agonists, this compound slows the rate of gastric emptying, which reduces the speed of glucose absorption after meals and mitigates postprandial glucose spikes.[1][3][5]
-
Suppression of Glucagon: The GLP-1R agonism component leads to the suppression of pancreatic glucagon secretion in a glucose-dependent manner, which is crucial for preventing excessive glucose production by the liver.[3][6]
-
Improved Insulin Sensitivity: Clinical studies have demonstrated that treatment with this compound leads to a significant improvement in insulin sensitivity.[5]
-
Increased Lipid Oxidation: The compound has been shown to reduce metabolic adaptation and increase lipid oxidation, which is beneficial for weight management.[7]
Signaling Pathway Diagram
Caption: Dual agonism of this compound on GLP-1R and GCGR pathways.
Preclinical In Vivo Studies
Animal models have been instrumental in elucidating the glucose-lowering effects of this compound. Studies in diabetic mouse models have consistently demonstrated its efficacy in improving key metabolic parameters.
Quantitative Data from Preclinical Studies
| Animal Model | Compound | Dosage | Duration | Key Outcomes on Glucose Homeostasis |
| db/db Mice | This compound | 120 μg/kg (SC) | 6 weeks | Reduced blood glucose levels; Improved glucose tolerance and insulin resistance.[1] |
| FATZO Mice | Semaglutide* | 1.0, 3.0, 10.0 nmol/kg (SC) | q3d | Dose-dependently reduced post-prandial glucose compared to vehicle.[8] |
Note: Data for Semaglutide, another GLP-1RA, in the FATZO mouse model is included to provide context on the utility of this model for studying GLP-1R-based therapies.
Experimental Protocol: Glucose Tolerance in db/db Mice
This protocol is a representative example based on standard methodologies for assessing glucose metabolism in rodent models.
-
Animal Model: Male db/db mice, a model of type 2 diabetes, are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, housed under standard laboratory conditions with free access to food and water.
-
Treatment: this compound (120 μg/kg) or vehicle is administered via subcutaneous (SC) injection once daily for a period of 6 weeks.[1]
-
Glucose Tolerance Test (GTT):
-
Following the treatment period, mice are fasted overnight (typically 6-8 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
A glucose solution (typically 2 g/kg body weight) is administered via intraperitoneal (i.p.) injection or oral gavage.
-
Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess overall glucose tolerance. Statistical comparisons are made between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagram
Caption: Workflow for a preclinical in vivo glucose tolerance test.
Clinical Studies in Humans
This compound has been evaluated in clinical trials involving healthy volunteers and patients with T2DM, demonstrating significant improvements in glucose control and body weight.
Quantitative Data from Clinical Studies
A key study compared this compound to the established GLP-1R agonist Liraglutide (B1674861) over 26 weeks in overweight to obese subjects with T2DM.[5]
| Parameter (Median % Change from Baseline) | This compound (0.12-0.20 mg) | Liraglutide (1.80 mg) |
| HOMA2-Insulin Secretion | +125% | +73% |
| OMM-Insulin Sensitivity | +203% | +36% |
| OMM-Basal Beta-Cell Responsiveness | +67% | +40% |
| OMM-Above-Basal Beta-Cell Responsiveness | +139% | +69% |
| OMM-Glucose Absorption Delay | +37% | Not Significant |
HOMA2: Homeostasis Model Assessment 2; OMM: Oral Minimal Model.
In a separate Phase I trial, overweight/obese patients with T2DM experienced significant reductions in fasting plasma glucose and glycated hemoglobin (HbA1c) over 21 to 28 days.[2]
Experimental Protocol: Phase 1b PET/CT Receptor Occupancy Study
This protocol describes the methodology for a study assessing the receptor occupancy and pharmacodynamic effects of this compound.[9]
-
Study Design: A Phase 1, single-center, open-label study.
-
Participants: Overweight to obese male and female patients (18-75 years) diagnosed with T2DM for at least one year. Key inclusion criteria included a BMI between 28 and 38 kg/m ², fasting plasma glucose (FPG) ≥90 mg/dL, and HbA1c between 6.5% and 9%.[9]
-
Intervention: Participants received once-daily subcutaneous (SC) injections of this compound (e.g., 0.2 mg dose regimen) for 20 days.
-
Primary Objectives:
-
Assess glucagon receptor (GCGR) occupancy in the liver using PET imaging with a [⁶⁸Ga]-labeled tracer.
-
Assess GLP-1 receptor (GLP-1R) occupancy in the pancreas using PET imaging with a [⁶⁸Ga]-labeled tracer.
-
-
Secondary Pharmacodynamic (PD) Endpoints:
-
Measure changes from baseline in fasting plasma glucose.
-
Measure changes in biomarkers of lipid metabolism.
-
-
Methodology: PET/CT scans were performed at baseline and at the end of the treatment period to quantify the change in tracer binding, from which receptor occupancy was calculated. Blood samples were collected to assess FPG and other biomarkers.
-
Data Analysis: Pharmacodynamic effects were assessed by calculating the mean change from baseline for parameters like FPG. For instance, at a dose of 0.2 mg, the mean change from baseline in GCG plasma concentration was -52.23 ng/L.[9]
Clinical Trial Logic Diagram
Caption: Logical flow of a comparative clinical trial for this compound.
Conclusion
This compound demonstrates robust, multi-faceted effects on glucose homeostasis in vivo. Its dual GLP-1R/GCGR agonist activity translates into significant improvements in β-cell function, insulin sensitivity, and postprandial glucose control, as evidenced by both preclinical and clinical data.[1][5] When compared directly with a GLP-1R selective agonist, this compound showed a significantly higher enhancement in β-cell function and a unique effect of delaying glucose absorption.[5] These findings underscore the potential of this compound as an effective therapeutic agent for the management of type 2 diabetes, offering comprehensive glycemic control and the added benefit of weight reduction. Further research will continue to delineate its long-term efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Innovative Glucagon-based Therapies for Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 5. Improved postprandial glucose metabolism in type 2 diabetes by the dual glucagon-like peptide-1/glucagon receptor agonist SAR425899 in comparison with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agewellatl.net [agewellatl.net]
- 7. This compound (SAR425899) / Sanofi [delta.larvol.com]
- 8. Glucose dysregulation and response to common anti-diabetic agents in the FATZO/Pco mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sanofi.com [sanofi.com]
Bamadutide (SAR425899): A Technical Overview of its Molecular Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamadutide (SAR425899) is a synthetic peptide engineered as a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2][3] This dual agonism offers a multi-faceted approach to treating metabolic diseases, particularly type 2 diabetes (T2D) and obesity. By simultaneously engaging both receptors, this compound aims to improve glycemic control, promote weight loss, and enhance overall metabolic health. This document provides a comprehensive technical overview of this compound's molecular architecture, general synthesis principles, mechanism of action, and key experimental data from preclinical and clinical investigations.
Molecular Structure and Properties
This compound is a complex synthetic peptide. Its structure is designed for enhanced stability and prolonged action compared to endogenous peptides.
Peptide Sequence: HsQGTFTSDLSKQXESKAAQDFIEWLKAGGPSSGAPPPS-NH2[4]
-
Modification: The 'X' at position 12 represents a lysine (B10760008) residue modified with (S)-4-carboxy-4-hexadecanoylamino-butyryl. This fatty acid moiety facilitates binding to serum albumin, extending the peptide's half-life in circulation.
Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| Synonyms | SAR425899, SAR 425899 | [3][4] |
| Molecular Formula | C200H313N51O63 | [4] |
| Molecular Weight | 4440.0 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | ≥98% | [4] |
| Storage | -20°C |[4] |
Synthesis of this compound
While the specific, proprietary synthesis and purification process for this compound is not publicly detailed, it would be constructed using established peptide synthesis methodologies. Long peptides like this compound are typically synthesized in fragments and then joined together.
General Synthesis Approach: The synthesis would likely involve a combination of:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled sequentially on a solid resin support. This is a standard method for producing peptides, often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group chemistry. Microwave-assisted SPPS can be employed to enhance coupling efficiency and speed up the synthesis of peptide fragments.[5]
-
Fragment Condensation/Ligation: Due to its length, this compound is likely synthesized as several smaller peptide fragments. These fragments are then purified and joined together in solution using chemical ligation techniques, such as Native Chemical Ligation (NCL). NCL involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue to form a native peptide bond.[5]
-
Modification and Purification: The specialized lysine residue is incorporated during the SPPS phase. Following cleavage from the resin and deprotection, the crude peptide is purified to a high degree (≥98%) using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Mechanism of Action and Signaling Pathway
This compound functions as a dual agonist at GLP-1 and glucagon receptors, which are Class B G protein-coupled receptors (GPCRs).[3] Its therapeutic effects stem from the integrated signaling outcomes of activating both pathways in various tissues, including the pancreas, liver, and brain.
Upon binding to GLP-1R and GCGR, this compound initiates a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), triggering downstream cellular responses.[6][7][8][9]
-
GLP-1R Activation: Primarily enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon secretion from α-cells during hyperglycemia, slows gastric emptying, and promotes satiety.[6]
-
GCGR Activation: Primarily acts on the liver to increase glucose production and has been shown to increase energy expenditure and promote satiety. The co-activation of GLP-1R mitigates the potential hyperglycemic effect of GCGR agonism.
Experimental Data
In Vitro Receptor Activity
The potency of this compound was assessed by its ability to stimulate cAMP accumulation in cells expressing human GLP-1 or glucagon receptors.
| Assay | Cell Line | Receptor | EC50 (pM) | Reference |
| cAMP Accumulation | HEK293 | Human GCGR | 1 | [4] |
| cAMP Accumulation | HEK293 | Human GLP-1R | 3.5 | [4] |
Preclinical In Vivo Data
Studies in animal models have demonstrated this compound's efficacy in improving metabolic parameters.
| Animal Model | Dosing | Key Findings | Reference |
| Female Mice | 0.1 mg/kg | Reduced food intake. | [4] |
| Female db/db Mice | 0.1 mg/kg per day | Decreased blood glucose and HbA1c levels. | [4] |
| Male Mice (High-Fat Diet) | 5 or 15 µg/kg (twice daily) | Reduced body weight and total fat mass. | [4] |
| Diabetic Mouse Model | 120 µg/kg (SC, 6 weeks) | Exhibited blood glucose-lowering effects. | [1] |
Clinical Data
Human trials have evaluated the safety and efficacy of this compound in healthy volunteers and patients with T2D.
Table 4.3.1: Phase 1 Efficacy in T2D Patients vs. Liraglutide [3]
| Parameter | This compound (SAR425899) | Liraglutide |
|---|---|---|
| Improvement in Insulin Sensitivity | 203% | 36% |
| Improvement in Basal β-cell Responsiveness | 67% | 40% |
| Improvement in Above-Basal β-cell Responsiveness | 139% | 69% |
| Delay in Glucose Absorption | 37% | Not Reported |
Table 4.3.2: Weight Loss and Receptor Occupancy
| Study Population | Endpoint | Result | Reference |
|---|---|---|---|
| Healthy Volunteers (NCT02411825) | Max. Weight Reduction | -5.32 kg | [10] |
| T2D Patients (NCT02411825) | Max. Weight Reduction | -5.46 kg | [10] |
| Overweight/Obese T2D Patients (NCT03350191) | Pancreatic GLP-1R Occupancy (0.2 mg dose) | 49.9% - 61.6% | [11] |
| Overweight/Obese T2D Patients (NCT03350191) | Liver GCGR Occupancy (0.2 mg dose) | 11.2% |[11] |
Experimental Protocols
Detailed experimental protocols for proprietary drug development are confidential. However, based on published literature, standardized methodologies would be employed. The following represent generalized protocols for key experiments.
Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines the measurement of receptor activation by quantifying intracellular cAMP.
-
Cell Preparation: HEK293 cells stably transfected to express either human GLP-1R or GCGR are cultured under standard conditions. Cells are harvested and seeded into 96- or 384-well plates and grown to ~80-90% confluency.
-
Compound Addition: On the day of the assay, cell culture medium is removed, and cells are washed with an assay buffer. Serial dilutions of this compound (and control compounds) prepared in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) are added to the wells. The PDE inhibitor prevents the degradation of cAMP.
-
Incubation: Plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for receptor binding and signal transduction.
-
Cell Lysis and Detection: Following incubation, cells are lysed according to the detection kit manufacturer's instructions. The concentration of cAMP in the cell lysate is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The resulting signal is used to generate dose-response curves, from which potency (EC50) values are calculated using non-linear regression analysis.
Protocol: In Vivo Efficacy Study in db/db Mice
This protocol describes a typical study to evaluate the anti-diabetic effects of a compound in a genetic model of obesity and T2D.
-
Animal Model: Male or female db/db mice, which are leptin receptor deficient and develop hyperglycemia and obesity, are used. Animals are acclimatized for at least one week before the start of the experiment.
-
Group Allocation: Mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight and baseline blood glucose levels.
-
Dosing: this compound is administered, typically via subcutaneous injection, once daily for a period of several weeks (e.g., 4-6 weeks). The vehicle group receives an equivalent volume of the formulation buffer.
-
Monitoring: Body weight and food intake are monitored daily or several times per week. Blood glucose is measured regularly from tail vein blood samples.
-
Primary Endpoints: At the end of the treatment period, key endpoints are assessed. This includes:
-
Fasting Blood Glucose: Measured after an overnight fast.
-
HbA1c: A terminal blood sample is collected for analysis of glycated hemoglobin, an indicator of long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): Often performed near the end of the study. After a fast, mice are given an oral gavage of glucose, and blood glucose is monitored at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal capacity.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the outcomes between treatment groups and the vehicle control.
Conclusion
This compound (SAR425899) is a rationally designed dual GLP-1R/GCGR agonist with a molecular structure optimized for prolonged therapeutic activity. Its mechanism of action, centered on the activation of cAMP-mediated signaling pathways, provides a synergistic approach to improving glucose homeostasis and reducing body weight. Preclinical and early-phase clinical data have demonstrated its potential to significantly enhance β-cell function and achieve clinically relevant weight loss. Further investigation is required to fully establish its long-term efficacy and safety profile as a treatment for T2D and obesity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Synthesis of the extracellular domain of GLP-1R by chemical and biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 9. The Influence of Peptide Context on Signaling and Trafficking of Glucagon-like Peptide-1 Receptor Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sanofi.com [sanofi.com]
The Pharmacodynamic Profile of SAR425899: A Dual GLP-1/Glucagon Receptor Agonist in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
SAR425899 is a novel polypeptide engineered to act as a co-agonist at both the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors. This dual agonism is a strategic approach to treating obesity and type 2 diabetes, aiming to leverage the complementary metabolic benefits of both hormones. While extensive clinical trial data in humans is available, this guide focuses on the foundational preclinical pharmacodynamics of SAR425899 observed in rodent models of obesity, providing insights into its mechanism of action and therapeutic potential.
Core Mechanism of Action: A Synergistic Approach
SAR425899's therapeutic rationale is built on the distinct yet synergistic actions of GLP-1 and glucagon receptor activation. GLP-1 receptor agonism is well-established for its roles in enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety, thereby reducing food intake and leading to weight loss.
Conversely, glucagon receptor agonism, while traditionally associated with increasing hepatic glucose output, has been shown in pharmacological settings to increase energy expenditure and promote lipid metabolism. The co-agonist nature of SAR425899 is designed to harness the anorectic and insulinotropic effects of GLP-1 agonism while simultaneously capitalizing on the metabolic rate-enhancing and lipolytic properties of glucagon agonism. The potent GLP-1 component is also intended to counteract the potential hyperglycemic effects of glucagon receptor activation.
Signaling Pathways of GLP-1 and Glucagon Receptor Co-Agonism
The binding of SAR425899 to the GLP-1 and glucagon receptors, both of which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. The primary pathway for both receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the diverse physiological responses in target tissues such as the pancreas, liver, adipose tissue, and the central nervous system.
Bamadutide: A Dual GLP-1/Glucagon Receptor Agonist and its Impact on Hepatic Glucose Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a novel, synthetic polypeptide that functions as a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors (GCGR). This dual agonism presents a promising therapeutic strategy for type 2 diabetes and obesity by leveraging the complementary metabolic effects of both hormones. While GLP-1 receptor activation is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, and promote satiety, the concurrent activation of the glucagon receptor in the liver offers additional benefits, including increased energy expenditure and potential for enhanced hepatic glucose regulation. This technical guide provides a comprehensive overview of the available data on this compound, with a specific focus on its effects on hepatic glucose production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound, providing a structured overview of its pharmacodynamic effects.
Table 1: Clinical Trial Data on Glycemic Control and Body Weight in Patients with Type 2 Diabetes
| Parameter | Treatment Group (this compound) | Placebo Group | Study Details |
| Fasting Plasma Glucose (FPG) | Statistically significant reduction (P < 0.05) vs. placebo[1] | - | 28-day multiple-ascending dose trial in overweight/obese patients with T2D[1] |
| Glycated Hemoglobin (HbA1c) | Statistically significant reduction (P < 0.001) vs. placebo[1] | - | 28-day multiple-ascending dose trial in overweight/obese patients with T2D[1] |
| Body Weight | Maximal reduction of 5.46 kg (P < 0.001) vs. placebo[1] | - | 28-day multiple-ascending dose trial in overweight/obese patients with T2D[1] |
| β-cell Function | 95% to 163% increase from baseline | 23% increase from baseline | 28-day study with low and high doses of this compound[2] |
| Rate of Meal Glucose Appearance (AUC 0-120 min) | -20% to -32% change from baseline | 8% change from baseline | 28-day study with low and high doses of this compound[2] |
Table 2: Receptor Occupancy of this compound in Overweight to Obese Patients with Type 2 Diabetes
| Receptor and Location | Dose | Average Occupancy Rate (Mean ± SD) | Median Occupancy | Study Details |
| Glucagon Receptor (GCGR) in Liver | 0.2 mg | 11.21% ± 14.38%[3] | 6.51%[3] | Phase 1b PET/CT study (NCT03350191)[3] |
| GLP-1 Receptor (GLP-1R) in Pancreas | 0.2 mg | 49.89% ± 13.25% (SUV55min)[3] | - | Phase 1b PET/CT study (NCT03350191)[3] |
| GLP-1 Receptor (GLP-1R) in Pancreas | 0.2 mg | 61.64% ± 8.34% (Ki)[3] | - | Phase 1b PET/CT study (NCT03350191)[3] |
Experimental Protocols
This section details the methodologies employed in key studies to assess the effects of this compound.
Positron Emission Tomography/Computed Tomography (PET/CT) for Receptor Occupancy
A Phase 1b, single-center, open-label study (NCT03350191) was conducted to assess the receptor occupancy of this compound in overweight to obese patients with Type 2 Diabetes Mellitus (T2DM)[3].
-
Objective: To determine the glucagon receptor (GCGR) occupancy in the liver and the GLP-1 receptor (GLP-1R) occupancy in the pancreas following repeated subcutaneous doses of this compound.
-
Study Population: Overweight to obese male and female patients (18-75 years) diagnosed with T2DM for at least one year, with a BMI between 28 and 38 kg/m ², fasting plasma glucose ≥90 mg/dL, and HbA1c between 6.5% and 9%. Participants were on stable metformin (B114582) and/or sulphonylurea treatment[3].
-
Treatment Regimen: Daily subcutaneous injections of this compound for 20 days with two different dose regimens[3].
-
PET Tracers:
-
Imaging Protocol:
-
Baseline PET/CT scans were performed for both GCGR and GLP-1R before the initiation of this compound treatment.
-
Follow-up PET/CT scans were conducted on Day 17 for GCGR and Day 20 for GLP-1R[3].
-
The percentage of receptor occupancy was calculated from the change in tracer binding between the baseline and follow-up scans[3].
-
Tracer distribution, elimination, and receptor binding were analyzed using various modeling approaches, including compartmental modeling and graphical analyses (Patlak or Logan)[3].
-
Mixed-Meal Tolerance Test (MMTT)
A randomized, placebo-controlled, double-blind, multiple-ascending-dose trial (NCT02411825) was conducted to evaluate the pharmacodynamics of this compound in overweight/obese patients with T2D[1].
-
Objective: To assess the effects of this compound on β-cell function and glucose absorption.
-
Study Population: Overweight/obese patients with T2D (BMI 28-42 kg/m ²)[1].
-
Treatment Regimen: Daily subcutaneous doses of this compound or placebo for 28 days[1].
-
MMTT Protocol:
-
MMTTs were conducted before treatment (Day -1) and on Day 28 of treatment[2].
-
The test involved the ingestion of a standardized liquid meal. While the exact composition for the this compound trials is not specified, similar trials have used products like Boost® High Protein (365.8 kcal, 9.1 g fat, 42.5 g carbohydrates, 30.7 g protein)[4].
-
Blood samples were collected at baseline and at regular intervals post-meal to measure plasma glucose, insulin, and C-peptide levels[5].
-
Oral glucose and C-peptide minimal models were used to quantify metabolic indices of insulin sensitivity, β-cell responsiveness, and glucose absorption[2].
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on hepatic glucose production through the simultaneous activation of GLP-1 and glucagon receptors on hepatocytes. The integrated signaling cascade is complex, involving both synergistic and opposing downstream effects that ultimately favor a reduction in hepatic glucose output in the context of hyperglycemia.
Integrated GLP-1 and Glucagon Receptor Signaling in Hepatocytes
The following diagram illustrates the key signaling pathways activated by this compound in a hepatocyte.
Mechanism of Action:
-
Receptor Binding: this compound binds to and activates both the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR) on the surface of hepatocytes[6].
-
G-Protein Activation: Both receptors are G-protein coupled receptors that primarily signal through the stimulatory G-protein alpha subunit (Gαs)[7].
-
Adenylyl Cyclase and cAMP Production: Activated Gαs stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP)[7][8].
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA), a key downstream effector in this pathway[7][8].
-
Regulation of Gluconeogenesis: PKA phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of key gluconeogenic genes, such as phosphoenolpyruvate (B93156) carboxykinase (PCK1) and glucose-6-phosphatase (G6PC)[7][9]. This action, driven by glucagon receptor agonism, would be expected to increase gluconeogenesis.
-
Regulation of Glycogenolysis: PKA also phosphorylates and activates glycogen phosphorylase kinase, which in turn activates glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. This leads to the breakdown of stored glycogen into glucose[7].
-
Integrated Effect of Dual Agonism: While the activation of GCGR would traditionally lead to an increase in hepatic glucose production, the concurrent activation of GLP-1R introduces a counter-regulatory effect. The GLP-1R signaling pathway is known to enhance insulin sensitivity. In the context of type 2 diabetes, where insulin resistance is a key feature, the GLP-1 component of this compound is thought to potentiate insulin's suppressive effect on hepatic glucose production, thereby mitigating the gluconeogenic and glycogenolytic effects of glucagon receptor activation. The net effect in a hyperglycemic state is a reduction in overall hepatic glucose output.
Experimental Workflow for Assessing Hepatic Glucose Production
The following diagram outlines a typical experimental workflow for quantifying the effects of a dual agonist like this compound on hepatic glucose production in a preclinical model.
References
- 1. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New concept of the glucagon-like peptide-1 signaling pathway on pancreatic insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sanofi.com [sanofi.com]
- 4. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes | springermedizin.de [springermedizin.de]
- 5. Cotadutide effect in liver and adipose tissue in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (SAR425899) / Sanofi [delta.larvol.com]
- 7. cusabio.com [cusabio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bamadutide (SAR425899): Application Notes and Protocols for In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR)[1]. This novel polypeptide has demonstrated potential in the treatment of type 2 diabetes and obesity by improving glycemic control and promoting weight loss[2]. This compound enhances post-meal blood glucose regulation by significantly boosting β-cell function and slowing the rate of glucose absorption[1][3]. Preclinical and clinical studies have shown its efficacy in reducing blood glucose levels, glycated hemoglobin (HbA1c), and body weight[1][2]. These application notes provide detailed protocols for in vivo studies using this compound in a diabetic mouse model, based on currently available information.
Mechanism of Action
This compound exerts its therapeutic effects by co-activating GLP-1 and glucagon receptors.
-
GLP-1 Receptor Agonism: Activation of the GLP-1R in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion. It also slows gastric emptying, promotes satiety, and has protective effects on β-cells[4][5].
-
Glucagon Receptor Agonism: Activation of the GCGR in the liver stimulates glucose production (gluconeogenesis and glycogenolysis). While this may seem counterintuitive for a diabetes therapy, in the context of a dual agonist, it is thought to increase energy expenditure and contribute to weight loss[6].
The combined action on both receptors leads to a synergistic effect on metabolic regulation.
Signaling Pathways
This compound, as a dual GLP-1R and GCGR agonist, activates G-protein coupled receptors that share a common primary signaling pathway involving the production of cyclic AMP (cAMP).
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the reported effects of this compound from in vivo and clinical studies.
Table 1: Preclinical In Vivo Study of this compound in a Diabetic Mouse Model
| Parameter | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Blood Glucose | db/db mice | 120 μg/kg | Subcutaneous | 6 weeks | Reduced blood glucose levels | [1] |
| Glucose Tolerance & Insulin Resistance | db/db mice | 120 μg/kg | Subcutaneous | 6 weeks | Improvement in glucose tolerance and insulin resistance | [1] |
Table 2: Clinical Trial Data for this compound in Patients with Type 2 Diabetes
| Parameter | Patient Population | Dosage | Administration Route | Duration | Key Findings | Reference |
| Fasting Plasma Glucose | Overweight/obese patients with T2D | Daily doses (escalating) | Subcutaneous | 28 days | Significant reduction in fasting plasma glucose | [2] |
| Glycated Hemoglobin (HbA1c) | Overweight/obese patients with T2D | Daily doses (escalating) | Subcutaneous | 28 days | Significant reduction in HbA1c | [2] |
| Body Weight | Healthy overweight volunteers & overweight/obese patients with T2D | Single ascending doses (0.01-0.1 mg) and daily doses | Subcutaneous | 21-28 days | Maximal reduction of 5.32 kg in healthy volunteers and 5.46 kg in patients with T2D | [2] |
| β-cell Function | Overweight to obese subjects with T2D | Low-dose (0.03, 0.06, 0.09 mg) & High-dose (0.06, 0.12, 0.18 mg) daily | Subcutaneous | 28 days | Increased by 163% (low-dose) and 95% (high-dose) from baseline | [3] |
| Glucose Absorption | Overweight to obese subjects with T2D | Low-dose & High-dose daily | Subcutaneous | 28 days | Change in AUC for rate of meal glucose appearance: -32% (low-dose) and -20% (high-dose) | [3] |
Experimental Protocols
In Vivo Study in a Diabetic Mouse Model
This protocol is based on the reported study in db/db mice and incorporates best practices for similar in vivo experiments.
Caption: In Vivo Experimental Workflow.
1. Animal Model and Husbandry
-
Species: Mouse
-
Strain: C57BLKS/J-Leprdb/Leprdb (db/db)
-
Sex: Male
-
Age: 8-10 weeks at the start of the study
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
2. This compound (SAR425899) Preparation and Administration
-
Formulation: While a specific vehicle for preclinical studies is not explicitly stated in the search results, a common approach is to reconstitute the lyophilized peptide in a sterile, isotonic solution. A formulation used in a clinical study consisted of sodium dihydrogen phosphate (B84403) dihydrate, di-sodium hydrogen phosphate dodecahydrate, sodium chloride, m-cresol, HCl/NaOH, and water for injection[2]. For preclinical use, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) is a suitable vehicle.
-
Concentration: Prepare a stock solution and dilute it to the final dosing concentration. The final concentration should be calculated based on the average weight of the mice and the desired injection volume (typically 5-10 mL/kg).
-
Storage: Store the reconstituted solution at 2-8°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage, following the manufacturer's recommendations.
-
Administration:
-
Administer this compound via subcutaneous (SC) injection at a dosage of 120 μg/kg body weight.
-
Perform injections daily for a duration of 6 weeks.
-
The injection site should be in the loose skin over the back, between the shoulder blades.
-
Use a sterile 27-30 gauge needle for injections.
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
3. In-Life Monitoring and Endpoint Measurements
-
Body Weight and Food Intake: Monitor and record the body weight and food intake of each mouse weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the 6-week treatment period.
-
Fast the mice for 6 hours (with access to water).
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg bolus of glucose solution orally via gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia.
-
Process the blood to obtain plasma or serum for biomarker analysis (e.g., insulin, HbA1c, lipids).
-
Harvest tissues of interest (e.g., pancreas, liver, adipose tissue) for histological or molecular analysis.
-
Detailed Protocol: Subcutaneous Injection in Mice
-
Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection. This can be done by grasping the loose skin at the scruff of the neck.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Procedure: a. Create a "tent" of skin by lifting the scruff. b. Insert a sterile 27-30 gauge needle, bevel up, into the base of the skin tent, parallel to the spine. c. Gently aspirate to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site. d. Inject the solution slowly. e. Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Post-Injection Monitoring: Observe the mouse for any signs of distress or leakage from the injection site.
Detailed Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Preparation: a. Fast the mice for 6 hours with free access to water. b. Weigh each mouse to calculate the glucose dose. c. Prepare a 20% glucose solution in sterile water.
-
Procedure: a. Securely restrain the mouse. b. Collect a baseline blood sample (t=0) by nicking the tail vein and collecting a drop of blood for glucose measurement. c. Administer the 2 g/kg glucose solution orally using a gavage needle. d. At 15, 30, 60, and 120 minutes after glucose administration, collect subsequent blood samples from the tail vein and measure glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Disclaimer
These protocols are intended as a guide for research purposes only and are based on publicly available information. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and national guidelines for animal care and use. The formulation and dosage of this compound may need to be optimized for specific in vivo models and experimental objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sanofi.com [sanofi.com]
- 3. Dual glucagon-like peptide-1 receptor/glucagon receptor agonist SAR425899 improves beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Metabolic responses and benefits of glucagon‐like peptide‐1 (GLP‐1) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Diabetes Center | Heersink School of Medicine News [uab.edu]
Application Notes and Protocols: Dosing and Administration of Bamadutide in db/db Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] This dual agonism offers a promising therapeutic approach for metabolic diseases like type 2 diabetes by integrating the beneficial effects of both pathways.[1] this compound has been shown to improve glycemic control by enhancing β-cell function and slowing glucose absorption.[2] Preclinical studies in db/db mice, a genetic model of type 2 diabetes and obesity, have demonstrated the efficacy of this compound in reducing blood glucose levels and improving metabolic parameters.[1] These application notes provide detailed protocols for the dosing and administration of this compound in db/db mice, aimed at assisting researchers in designing and executing relevant preclinical studies.
Data Presentation
The following tables summarize quantitative data from a key study on the administration of this compound to db/db mice.
Table 1: this compound Dosing and Administration in db/db Mice
| Parameter | Details | Reference |
| Animal Model | db/db diabetic mice | [1] |
| Drug | This compound (SAR425899) | [1] |
| Dosage | 120 μg/kg | [1] |
| Route of Administration | Subcutaneous (SC) injection | [1] |
| Frequency | Not explicitly stated, likely daily based on clinical trial designs[2][3] | |
| Duration | 6 weeks | [1] |
Table 2: Observed Effects of this compound in db/db Mice
| Outcome Measure | Result | Reference |
| Blood Glucose | Reduced | [1] |
| Glucose Tolerance | Improved | [1] |
| Insulin (B600854) Resistance | Improved | [1] |
| Renal Markers | Inhibited glomerular mesangial matrix proliferation, collagen deposition, and renal fibrosis markers | [1] |
Experimental Protocols
This compound Formulation and Preparation
This protocol is adapted from a clinical study formulation of this compound (SAR425899) and is suitable for preclinical research.
Materials:
-
This compound (SAR425899) powder
-
Sodium dihydrogen phosphate (B84403) dihydrate
-
Di-sodium hydrogen phosphate dodecahydrate
-
Sodium chloride
-
m-Cresol (B1676322) (as a preservative, optional for acute studies)
-
Sterile water for injection
-
Hydrochloric acid (HCl) / Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a sterile phosphate buffer solution using sodium dihydrogen phosphate and di-sodium hydrogen phosphate in sterile water for injection. Adjust the pH to a physiological range (e.g., 7.4) using HCl or NaOH.
-
Dissolve sodium chloride in the phosphate buffer to achieve an isotonic solution (0.9% w/v).
-
If a preservative is required for multi-dose vials, add m-cresol to the final concentration (e.g., 3 mg/mL). For single-use preparations in acute studies, this may be omitted.
-
Carefully weigh the required amount of this compound powder and dissolve it in the prepared vehicle to achieve the desired final concentration (e.g., for a 120 µg/kg dose in a mouse receiving a 100 µL injection volume, a concentration of 0.12 mg/mL would be suitable for a 10g mouse).
-
Ensure the peptide is fully dissolved by gentle vortexing or inversion. Avoid vigorous shaking to prevent peptide aggregation.
-
Sterilize the final solution by passing it through a 0.22 µm filter into a sterile vial.
-
Store the prepared solution at 2-8°C for short-term use or at -20°C for longer-term storage, following the manufacturer's recommendations.[1]
Subcutaneous (SC) Administration of this compound in db/db Mice
Materials:
-
Prepared sterile this compound solution
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
70% ethanol (B145695) wipes
-
Animal restrainer (optional)
Procedure:
-
Acclimatize the db/db mice to handling for several days prior to the start of the experiment.
-
Calculate the required injection volume based on the individual mouse's body weight and the drug concentration.
-
Gently restrain the mouse. The loose skin over the scruff of the neck is a common and well-tolerated injection site.
-
Create a "tent" of skin by gently pinching the loose skin.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Administer the calculated volume of the this compound solution subcutaneously. A small bleb may be visible under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Oral Glucose Tolerance Test (OGTT)
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the db/db mice for a standardized period, typically 6 hours, with free access to water.
-
At the end of the fasting period (t=0), collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples at subsequent time points, for example, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT)
Materials:
-
Human insulin solution (diluted in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast the db/db mice for a short period, typically 4-6 hours, with free access to water.
-
At the end of the fasting period (t=0), collect a baseline blood sample from the tail vein.
-
Administer a bolus of human insulin (typically 0.75-1.0 IU/kg body weight) via intraperitoneal (IP) injection.
-
Collect blood samples at subsequent time points, for example, 15, 30, 45, and 60 minutes after the insulin injection.
-
Measure blood glucose levels at each time point.
-
The rate of glucose disappearance from the blood is an indicator of insulin sensitivity.
Mandatory Visualizations
Experimental Workflow for this compound Administration in db/db Mice.
Dual GLP-1R and GCGR Signaling Pathway of this compound.
References
Application Notes and Protocols for the Experimental Use of Bamadutide
Introduction
Bamadutide (also known as SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] It is a peptide-based therapeutic candidate under investigation for metabolic diseases such as type 2 diabetes and obesity.[1][3] this compound has been shown to improve post-meal blood glucose control by enhancing β-cell function and slowing glucose absorption.[1][2] In animal models, it has demonstrated effects such as reducing food intake, decreasing blood glucose and HbA1c levels, and reducing body weight and fat mass.[4] As with any peptide-based therapeutic, understanding its solubility and stability is critical for obtaining reliable and reproducible results in preclinical and experimental settings. These application notes provide detailed information and protocols for the handling, solubilization, and stability assessment of this compound for research use.
Data Presentation: Solubility and Stability
The solubility and stability of this compound are crucial for its effective use in experiments. The following tables summarize the available data.
Table 1: Solubility Profile of this compound
| Solvent/Solution | Solubility | Concentration | Notes | Source |
| Acetonitrile | Slightly Soluble | 0.1 - 1 mg/mL | - | [4][5] |
| Aqueous Solutions | Slightly Soluble | 0.1 - 1 mg/mL | To enhance solubility, first dissolve in an organic solvent (like acetonitrile) and then dilute into aqueous buffers. | [4] |
| Water (H₂O) | Soluble | 100 mg/mL | Requires sonication. | [1] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes | Source |
| Solid (Powder) | -20°C | ≥ 4 years | Supplied as a solid. | [4] |
| Solid (Powder) | -20°C | 1 year | Sealed storage, away from moisture. | [1] |
| Solid (Powder) | -80°C | 2 years | Sealed storage, away from moisture. | [1] |
| Stock Solution (in organic solvent) | -20°C | 1 month | Sealed storage, away from moisture. | [1] |
| Stock Solution (in organic solvent) | -80°C | 6 months | Sealed storage, away from moisture. | [1] |
| Aqueous Solution | Not Recommended | < 1 day | It is not recommended to store aqueous solutions for more than one day. | [4] |
Signaling Pathway
This compound exerts its effects by co-activating the GLP-1 and glucagon receptors, which are G protein-coupled receptors.[6][7] Activation of these receptors primarily engages the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7][8] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which mediates various downstream cellular responses, including the potentiation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound (SAR425899) / Sanofi [delta.larvol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Spotlight on the Mechanism of Action of Semaglutide [mdpi.com]
- 7. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]
- 8. The Influence of Peptide Context on Signaling and Trafficking of Glucagon-like Peptide-1 Receptor Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bamadutide Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] Its dual-action mechanism offers a promising therapeutic approach for metabolic diseases by combining the glucose-lowering and appetite-suppressing effects of GLP-1R activation with the metabolic rate-increasing and hepatic steatosis-reducing effects of GCGR activation.[3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other dual GLP-1R/GCGR agonists.
Data Presentation
The following table summarizes the in vitro potency of this compound at the human GLP-1 and glucagon receptors. The data is derived from cAMP accumulation assays.
| Compound | Receptor | pEC50 | EC50 (nM) |
| This compound (SAR425899) | GLP-1R | 8.52 ± 0.04 | 3.02 |
| This compound (SAR425899) | GCGR | 7.49 ± 0.08 | 32.36 |
Data from Zhang et al., 2023.[2]
Signaling Pathways
Activation of GLP-1R and GCGR by this compound initiates distinct downstream signaling cascades. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate the physiological effects. Additionally, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is involved in cell proliferation and survival.[6]
Experimental Protocols
cAMP Accumulation Assay
This assay is a primary functional readout for GLP-1R and GCGR activation. The protocol below is a general guideline and can be adapted for use with commercially available cAMP assay kits (e.g., HTRF, AlphaScreen, or ELISA-based).
Materials:
-
HEK293 or CHO cells stably expressing human GLP-1R or GCGR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
This compound and reference agonists (e.g., GLP-1, Glucagon).
-
cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 HTRF kit).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay technology.
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R or HEK293-hGCGR cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection:
-
Add the cAMP assay kit's detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
-
-
Readout: Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
-
Data Analysis:
-
Plot the signal against the log concentration of the agonist.
-
Perform a non-linear regression (sigmoidal dose-response) to determine the EC50 and pEC50 values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK pathway downstream of GLP-1R.
Materials:
-
HEK293 cells expressing human GLP-1R.
-
Cell culture medium and serum-free medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.[7]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Starvation:
-
Seed HEK293-hGLP-1R cells in 6-well plates and grow to 80-90% confluency.
-
Replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
-
Ligand Stimulation:
-
Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C. Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Receptor Internalization Assay (Live-Cell Imaging)
This assay visualizes and quantifies the agonist-induced internalization of GLP-1R from the cell surface.
Materials:
-
Cells stably expressing a fluorescently-tagged human GLP-1R (e.g., GLP-1R-GFP).
-
Glass-bottom imaging dishes.
-
Live-cell imaging medium.
-
This compound.
-
Confocal or high-content imaging microscope with environmental control (37°C, 5% CO2).
-
Image analysis software.
Protocol:
-
Cell Seeding: Seed GLP-1R-GFP expressing cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Assay Setup:
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
-
Image Acquisition:
-
Acquire baseline images of the cells before adding the agonist.
-
Add this compound to the dish at the desired concentration.
-
Immediately start time-lapse imaging, acquiring images every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Quantify the internalization of the fluorescently-tagged receptor over time. This can be done by measuring the decrease in plasma membrane fluorescence and the corresponding increase in intracellular fluorescence (endosomes).
-
Plot the percentage of internalized receptor against time to determine the rate and extent of internalization.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1R/GCGR dual agonism dissipates hepatic steatosis to restore insulin sensitivity and rescue pancreatic β-cell function in obese male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Complexity of GLP-1 Action from Sites of Synthesis to Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct visualization of glucagon‐like peptide‐1 secretion by fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-resolution microscopy compatible fluorescent probes reveal endogenous glucagon-like peptide-1 receptor distribution and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols for Studying Bamadutide's Therapeutic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This dual agonism offers a promising therapeutic strategy for metabolic diseases, primarily type 2 diabetes and obesity, by potentially leveraging the synergistic effects of both pathways. GLP-1R activation is known to improve glycemic control through glucose-dependent insulin (B600854) secretion, delayed gastric emptying, and reduced appetite. Glucagon receptor activation can increase energy expenditure and promote hepatic fat oxidation. These application notes provide an overview of the common animal models used to study the therapeutic effects of this compound and detailed protocols for key experiments.
Animal Models for Therapeutic Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most relevant models mimic the key pathophysiological features of human metabolic diseases.
Type 2 Diabetes Model: db/db Mice
The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, and subsequent development of hyperglycemia and insulin resistance.
Therapeutic Effects of this compound in db/db Mice:
-
Glycemic Control: this compound has been shown to have a blood glucose-lowering effect in db/db mice. It improves glucose tolerance and insulin resistance.[1]
-
Renal Protection: Preclinical evidence suggests that this compound may offer renal protection by inhibiting the proliferation of glomerular mesangial matrix, reducing collagen deposition, and downregulating markers of renal fibrosis.[1]
Obesity Model: Diet-Induced Obese (DIO) Mice
Diet-induced obese (DIO) mice are a translational model for human obesity. Feeding a high-fat diet (HFD) to susceptible mouse strains, such as C57BL/6J, for an extended period leads to weight gain, adiposity, and metabolic dysregulation, including insulin resistance.
Therapeutic Effects of this compound in DIO Mice:
-
Weight Management: this compound has been demonstrated to reduce body weight and total fat mass in DIO mice.
-
Appetite Suppression: The weight-lowering effects are, at least in part, attributed to a reduction in food intake.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in preclinical animal models. Note: Specific quantitative data from preclinical studies on this compound is limited in publicly available literature. The following represents a structured summary of available information.
Table 1: Effects of this compound on Glycemic Control in db/db Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| Blood Glucose | This compound | 120 µg/kg (s.c.) | 6 weeks | Reduced blood glucose levels[1] |
| Glucose Tolerance | This compound | 120 µg/kg (s.c.) | 6 weeks | Improved glucose tolerance[1] |
| Insulin Resistance | This compound | 120 µg/kg (s.c.) | 6 weeks | Improved insulin resistance[1] |
Table 2: Effects of this compound on Body Weight and Food Intake in DIO Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| Body Weight | This compound | 5 or 15 µg/kg (twice daily) | Not Specified | Reduced body weight |
| Total Fat Mass | This compound | 5 or 15 µg/kg (twice daily) | Not Specified | Reduced total fat mass |
| Food Intake | This compound | 0.1 mg/kg | Not Specified | Reduced food intake |
Experimental Protocols
Protocol 1: Evaluation of Glycemic Control in db/db Mice
Objective: To assess the effect of this compound on blood glucose, glucose tolerance, and insulin resistance in a model of type 2 diabetes.
Animal Model:
-
Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8-10 weeks of age.
-
Age-matched, lean, non-diabetic mice as a control group.
Materials:
-
This compound (SAR425899)
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Glucose solution (for oral glucose tolerance test)
-
Insulin solution (for insulin tolerance test)
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week.
-
Grouping: Randomly assign db/db mice to a vehicle control group and a this compound treatment group (n=8-10 per group).
-
Dosing: Administer this compound (e.g., 120 µg/kg) or vehicle via subcutaneous (s.c.) injection once daily for 6 weeks.[1]
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Monitor fasting blood glucose levels weekly from tail vein blood after a 6-hour fast.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at the end of the treatment period.
-
Fast mice for 6 hours.
-
Administer an oral gavage of glucose solution (2 g/kg body weight).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT):
-
Perform an ITT a few days after the OGTT to allow for recovery.
-
Fast mice for 4 hours.
-
Administer an intraperitoneal (i.p.) injection of insulin (0.75 U/kg body weight).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the OGTT.
-
Analyze changes in fasting blood glucose, body weight, and food intake.
-
Assess insulin sensitivity from the ITT results.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare between groups.
-
Protocol 2: Evaluation of Anti-Obesity Effects in Diet-Induced Obese (DIO) Mice
Objective: To determine the effect of this compound on body weight, fat mass, and food intake in a model of obesity.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks of age.
Materials:
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (SAR425899)
-
Vehicle
-
Metabolic cages for food intake monitoring
-
Body composition analyzer (e.g., DEXA or NMR)
Procedure:
-
Induction of Obesity:
-
Feed mice an HFD for 10-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Monitor body weight weekly. Mice on HFD should have a significantly higher body weight than the chow-fed group before starting treatment.
-
-
Grouping: Randomly assign DIO mice to a vehicle control group and this compound treatment groups (e.g., 5 and 15 µg/kg, twice daily).
-
Dosing: Administer this compound or vehicle via s.c. injection for a specified duration (e.g., 4 weeks).
-
Monitoring:
-
Measure body weight daily or several times per week.
-
Measure food intake daily using metabolic cages for at least the first week of treatment and then weekly.
-
-
Body Composition Analysis:
-
Measure body composition (fat mass, lean mass) at baseline and at the end of the treatment period.
-
-
Data Analysis:
-
Analyze the change in body weight, cumulative food intake, and changes in fat and lean mass.
-
Use appropriate statistical tests to compare the effects of different doses of this compound to the vehicle control.
-
Signaling Pathways and Experimental Workflows
This compound Dual Receptor Agonism Signaling Pathway
This compound activates both the GLP-1 and glucagon receptors, which are G-protein coupled receptors. This dual activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling cascades mediate the diverse therapeutic effects of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical assessment of this compound in animal models of type 2 diabetes and obesity.
References
Application Notes and Protocols for Subcutaneous Injection of Bamadutide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1] This dual agonism offers a promising therapeutic approach for metabolic diseases such as type 2 diabetes by improving post-meal blood glucose control through enhanced β-cell function and delayed glucose absorption.[1] Preclinical studies in mouse models are essential for elucidating the efficacy, mechanism of action, and pharmacokinetic profile of this compound. Subcutaneous (SC) injection is a common and clinically relevant route for administering peptide-based therapeutics like this compound.
These application notes provide detailed protocols for the preparation and subcutaneous administration of this compound in mice, along with methods for evaluating its pharmacodynamic effects on blood glucose and body weight.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of GLP-1/GCGR Dual Agonists in Mice (for reference)
While specific pharmacokinetic data for this compound in mice is not publicly available, the following table presents data from similar dual GLP-1/GCGR agonists to provide a contextual reference for experimental design.
| Compound | Dose | Route | Tmax (h) | T1/2 (h) | Key Pharmacodynamic Effects | Animal Model |
| DualAG | 3 mg/kg | SC | 5 | 1.7 | Superior weight loss and lipid-lowering compared to GLP-1R selective agonist.[2] | Lean C57Bl/6 Mice |
| LM06 | 50 nmol/kg | SC | - | - | Dose-dependent increase in plasma insulin (B600854).[3] | Wild-type Mice |
| LM06 | 100 nmol/kg | SC | - | - | Dose-dependent increase in plasma insulin.[3] | Wild-type Mice |
| LM06 | 200 nmol/kg | SC | - | - | Dose-dependent increase in plasma insulin.[3] | Wild-type Mice |
| This compound | 120 µg/kg | SC | - | - | Reduced blood glucose levels after 6 weeks of treatment.[1] | db/db Diabetic Mice |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., sterile water for injection, 0.9% sterile saline, or a buffered solution as recommended by the manufacturer)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of sterile vehicle to achieve the desired stock concentration. It is advisable to prepare a slightly larger volume than needed to account for any potential loss during handling.
-
Carefully add the calculated volume of the sterile vehicle to the vial of this compound.
-
Gently swirl or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent peptide degradation or aggregation.
-
-
Sterile Filtration:
-
If the reconstituted solution is not prepared under strictly aseptic conditions, it is recommended to sterilize it by passing it through a 0.22 µm sterile syringe filter into a sterile, low-protein binding tube.[1] This step is crucial for preventing infection at the injection site.
-
-
Aliquoting and Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended. This compound stock solutions are reportedly stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, thaw the required number of aliquots on ice.
-
Dilute the stock solution to the final desired concentration for injection using the same sterile vehicle. Keep the dosing solution on ice until administration.
-
Protocol 2: Subcutaneous Injection of this compound in Mice
Materials:
-
Prepared this compound dosing solution
-
Sterile insulin syringes or 0.3-0.5 mL syringes with a 27-30 gauge needle
-
70% ethanol (B145695) swabs
-
Appropriate mouse restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Handle the mice gently to minimize stress.
-
Securely restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger. This will create a "tent" of skin.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection in mice is the interscapular region (between the shoulder blades) due to the abundance of loose skin.
-
Wipe the injection site with a 70% ethanol swab and allow it to dry completely.
-
-
Injection Technique:
-
Hold the syringe with the bevel of the needle facing up.
-
Insert the needle at the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry sterile gauze for a few seconds if necessary.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for any immediate adverse reactions, such as signs of pain, distress, or leakage from the injection site.
-
Protocol 3: Pharmacodynamic Assessment - Blood Glucose Monitoring
Materials:
-
Glucometer and glucose test strips
-
Lancets (5 mm or smaller)
-
Sterile gauze
-
Collection tubes (e.g., EDTA-coated capillaries for plasma)
Procedure:
-
Baseline Measurement:
-
Before administering this compound, obtain a baseline blood glucose reading.
-
Gently restrain the mouse and make a small prick on the lateral tail vein with a sterile lancet.
-
Collect a small drop of blood onto the glucose test strip and record the reading.
-
-
Post-Dose Monitoring:
-
Following the subcutaneous injection of this compound or vehicle, measure blood glucose at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-injection) to assess the hypoglycemic effect.[3]
-
For each time point, repeat the blood collection procedure from the tail vein. It is advisable to rotate the puncture site along the tail to minimize tissue damage.
-
-
Data Analysis:
-
Plot the mean blood glucose levels versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose-time profile to quantify the overall glucose-lowering effect.
-
Protocol 4: Pharmacodynamic Assessment - Body Weight Monitoring
Materials:
-
Calibrated electronic scale
Procedure:
-
Baseline Measurement:
-
Weigh each mouse at the beginning of the study before the first dose of this compound.
-
-
Regular Monitoring:
-
Weigh the mice at regular intervals throughout the study period (e.g., daily or every other day, at the same time each day) to assess the effect of this compound on body weight.
-
-
Data Analysis:
-
Calculate the change in body weight from baseline for each mouse.
-
Plot the mean percentage change in body weight versus time for each treatment group.
-
Mandatory Visualizations
Caption: this compound dual agonism of GLP-1R and GCGR activates downstream signaling pathways.
Caption: Workflow for this compound administration and subsequent analysis in mice.
References
Application Notes and Protocols for Preclinical Research of Bamadutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a potent dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist that has been investigated for the treatment of metabolic diseases, including type 2 diabetes and obesity.[1][2] By activating both the GLP-1 and glucagon receptors, this compound leverages the synergistic effects of these two key metabolic hormones. GLP-1 receptor activation is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, slow gastric emptying, and reduce food intake.[1] Glucagon receptor agonism, on the other hand, can increase energy expenditure and has been shown to contribute to weight loss.[3] The dual agonism of this compound offers a promising therapeutic approach to address multiple facets of metabolic dysregulation.
These application notes provide a comprehensive overview of the formulation, mechanism of action, and preclinical evaluation of this compound, along with detailed protocols for key in vivo experiments.
Formulation for Preclinical Subcutaneous Administration
A stable formulation for subcutaneous injection is crucial for preclinical studies. While the exact composition of the preclinical formulation for this compound is not publicly detailed, a formulation used in clinical trials provides a strong reference for creating a suitable vehicle for animal studies.[4]
Representative Formulation Composition:
| Component | Function |
| This compound (SAR425899) | Active Pharmaceutical Ingredient |
| Sodium Dihydrogen Phosphate (B84403) Dihydrate | Buffering Agent |
| Disodium (B8443419) Hydrogen Phosphate Dodecanhydrate | Buffering Agent |
| Sodium Chloride | Tonicity Modifier |
| m-Cresol (B1676322) | Preservative |
| Hydrochloric Acid / Sodium Hydroxide | pH Adjustment |
| Water for Injection | Vehicle |
Preparation Protocol:
-
Prepare a buffer solution using sodium dihydrogen phosphate dihydrate and disodium hydrogen phosphate dodecahydrate in water for injection.
-
Adjust the pH of the buffer solution using hydrochloric acid or sodium hydroxide.
-
Dissolve sodium chloride and m-cresol in the buffer solution.
-
Accurately weigh and dissolve this compound in the final solution.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Store the formulation at the recommended temperature (typically 2-8°C) and protect from light.
Mechanism of Action: Dual GLP-1 and Glucagon Receptor Signaling
This compound exerts its effects by binding to and activating both the GLP-1 and glucagon receptors, which are G-protein coupled receptors. The downstream signaling pathways involve the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), leading to a cascade of cellular responses in various tissues.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound is not widely available in the public domain. However, clinical studies in humans have provided some insights into its pharmacokinetic profile after subcutaneous administration.[4] For the purpose of preclinical study design, it is important to characterize the pharmacokinetic parameters in the selected animal model.
Representative Pharmacokinetic Parameters of a Dual GLP-1/Glucagon Receptor Agonist (Cotadutide) in Humans:
| Parameter | Value | Reference |
| Tmax (hours) | ~6.5 | [4] |
| Half-life (t½) (hours) | ~13.3 | [5] |
| Apparent Clearance (CL/F) (L/h) | 1.05 | [5] |
| Apparent Volume of Distribution (V/F) (L) | 20.0 | [5] |
Preclinical Pharmacodynamics
Preclinical studies are essential to evaluate the efficacy of this compound on key metabolic parameters. The db/db mouse model, which is a genetic model of obesity and type 2 diabetes, is a commonly used model for such evaluations.[6]
Effect of this compound in a Diabetic Mouse Model:
| Animal Model | Dose | Duration | Key Findings | Reference |
| db/db mice | 120 µg/kg (subcutaneous) | 6 weeks | Reduced blood glucose levels, improved glucose tolerance and insulin resistance. | [6] |
Representative Dose-Response of a Dual GLP-1/Glucagon Receptor Agonist (Survodutide) on Body Weight and Glycemic Control in db/db Mice:
| Treatment Group | Dose (nmol/kg/day) | Change in Body Weight (%) | Change in HbA1c (%) | Reference |
| Vehicle | - | - | - | [7] |
| Survodutide | 10 | Significant Reduction | -0.4 to -0.6 | [7] |
| Survodutide | 20 | Significant Reduction | -0.4 to -0.6 | [7] |
| Semaglutide (comparator) | - | Significant Reduction | Comparable to Survodutide | [7] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the effect of a therapeutic agent on glucose tolerance.
Protocol:
-
Animal Model: Use db/db mice or other relevant rodent models of obesity and diabetes.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Blood Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.
-
Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose.
-
Waiting Period: Allow a specific time (e.g., 30 minutes) for the drug to be absorbed and become effective.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
Food Intake Measurement
This protocol is designed to assess the anorectic effects of this compound.
Protocol:
-
Animal Model: Use diet-induced obese (DIO) mice or other relevant models.
-
Housing: House mice individually to allow for accurate measurement of food consumption.
-
Acclimatization: Allow a period of acclimatization to single housing and the specific diet.
-
Baseline Measurement: Measure and record the amount of food consumed by each mouse over a 24-hour period before the start of the treatment.
-
Drug Administration: Administer this compound or vehicle subcutaneously at the desired dose.
-
Food Intake Monitoring: Measure the amount of food remaining in the food hopper at various time points (e.g., 2, 4, 8, and 24 hours) after drug administration.
-
Data Calculation: Calculate the cumulative food intake at each time point by subtracting the remaining food weight from the initial food weight.
-
Data Analysis: Compare the food intake between the this compound-treated and vehicle-treated groups to determine the anorectic effect.
Conclusion
This compound represents a promising therapeutic candidate for metabolic diseases due to its dual agonism at the GLP-1 and glucagon receptors. The provided application notes and protocols offer a framework for the preclinical evaluation of this compound's formulation, mechanism of action, and pharmacodynamic effects. While specific preclinical data for this compound is limited in the public domain, the information on other dual agonists provides a valuable reference for study design and data interpretation. Rigorous preclinical studies using standardized protocols are essential to further elucidate the therapeutic potential of this compound and guide its clinical development.
References
- 1. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual glucagon-like peptide-1 receptor/glucagon receptor agonist SAR425899 improves beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]
- 4. sanofi.com [sanofi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The dual GCGR/GLP-1R agonist survodutide: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bamadutide Studies in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide (SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This dual agonism presents a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes, by potentially leveraging the anorectic and insulinotropic effects of GLP-1R activation alongside the energy expenditure-enhancing effects of GCGR activation.[1] Diet-induced obese (DIO) mouse models are a cornerstone for the preclinical evaluation of such therapeutics, as they closely mimic the pathophysiology of human obesity and its metabolic complications.
These application notes provide a detailed framework for designing and conducting preclinical studies to evaluate the efficacy of this compound in DIO mice. The protocols outlined below are based on established methodologies for studying dual GLP-1R/GCGR agonists in similar models.
Data Presentation
The following tables summarize representative quantitative data from a study evaluating a long-acting dual GLP-1R/GCGR agonist, analogous to this compound, in a diet-induced obese mouse model. This data is presented to illustrate the expected outcomes of such a study.
Table 1: Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Cumulative Food Intake ( g/mouse ) |
| Vehicle Control | 45.2 ± 1.1 | 48.5 ± 1.3 | +3.3 ± 0.5 | 95.7 ± 3.1 |
| This compound Analog (Dual Agonist) | 44.9 ± 0.9 | 35.1 ± 1.2 | -9.8 ± 0.8 | 68.4 ± 2.5 |
| GLP-1R Agonist | 45.1 ± 1.0 | 39.8 ± 1.1 | -5.3 ± 0.7 | 79.2 ± 2.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is representative from a study on a similar dual GLP-1R/GCGR agonist.
Table 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose AUC (0-120 min) |
| Vehicle Control | 155 ± 8 | 35,400 ± 2,100 |
| This compound Analog (Dual Agonist) | 120 ± 6 | 22,800 ± 1,500 |
| GLP-1R Agonist | 132 ± 7 | 26,100 ± 1,700 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. AUC: Area Under the Curve. Data is representative from a study on a similar dual GLP-1R/GCGR agonist.
Experimental Protocols
Diet-Induced Obesity (DIO) Model Induction
Objective: To induce an obese and pre-diabetic phenotype in mice that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (10% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Protocol:
-
Upon arrival, acclimate mice for one week on a standard chow diet.
-
Randomize mice into two groups: a control group that will continue on the standard chow diet and an experimental group to be fed the high-fat diet.
-
House mice individually to allow for accurate food intake monitoring.
-
Provide ad libitum access to their respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, confirm the obese phenotype by a significant increase in body weight (typically >20% compared to the chow-fed group) and impaired glucose tolerance.
This compound Efficacy Study
Objective: To evaluate the effect of this compound on body weight, food intake, and glucose metabolism in DIO mice.
Materials:
-
DIO mice (induced as per Protocol 1)
-
This compound (SAR425899)
-
Vehicle control (e.g., sterile saline or appropriate buffer)
-
GLP-1R agonist (as a comparator, optional)
-
Syringes for subcutaneous injection
-
Glucometer and glucose test strips
Protocol:
-
Randomize DIO mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, GLP-1R agonist). A lean, chow-fed group should be maintained as a baseline control.
-
Administer this compound or vehicle via subcutaneous injection daily or as per the desired dosing regimen for a period of 4-8 weeks.
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the treatment period, perform metabolic assessments as described in the following protocols.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess glucose clearance and insulin (B600854) sensitivity.
Materials:
-
Fasted DIO mice from the efficacy study
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Restrainers for blood sampling
Protocol:
-
Fast mice for 6 hours prior to the test, with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight bolus of the glucose solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.
Mandatory Visualizations
References
Application Notes and Protocols for Quantifying Bamadutide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamadutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist investigated for its potential in managing type 2 diabetes. Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies throughout the drug development process. This document provides detailed application notes and protocols for the quantification of this compound in plasma using two common bioanalytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While specific validated methods for this compound are not publicly available, the following protocols are based on established and validated methods for other GLP-1 receptor agonists, such as Semaglutide and Liraglutide, and can be adapted and validated for this compound.[1][2][3][4][5][6][7][8]
I. Quantification of this compound in Plasma using LC-MS/MS
LC-MS/MS is a highly sensitive and selective method for the quantification of peptides in complex biological matrices.[2][4][8] It offers high specificity, a wide dynamic range, and the ability to multiplex, making it a gold standard for bioanalytical studies.[4]
Experimental Protocol: LC-MS/MS Method
This protocol outlines a general procedure for the quantification of this compound in plasma using LC-MS/MS. Method development and validation are critical first steps.[9][10][11]
1. Sample Preparation:
The goal of sample preparation is to extract this compound from the plasma matrix and remove interfering substances like proteins and phospholipids.[12] Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE).[3][8]
-
Protein Precipitation (PPT):
-
Thaw plasma samples at room temperature.[13]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) (ACN) or a mixture of ACN and methanol (B129727) (1:1, v/v).[4][14]
-
Add an appropriate internal standard (IS). A stable isotope-labeled version of this compound is ideal.
-
Vortex the mixture for 2 minutes to precipitate proteins.[14]
-
Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C.[1][13][14]
-
Transfer the supernatant to a new tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[14]
-
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT.[6]
-
Pre-treat plasma: To 200 µL of plasma, add 200 µL of a 1:1 methanol:water solution.[6]
-
Condition an Oasis HLB µElution plate with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.
-
Elute this compound with an appropriate elution solvent (e.g., 80% acetonitrile with 5% formic acid).[14]
-
The eluate can be directly injected or diluted prior to LC-MS/MS analysis.
-
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 column suitable for peptide separations (e.g., ACQUITY Premier Peptide BEH C18).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 60°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and the IS need to be optimized. For large peptides, multiple charge states (e.g., [M+3H]³⁺, [M+4H]⁴⁺) should be evaluated for the best sensitivity.[6]
-
Instrument: A sensitive triple quadrupole mass spectrometer is recommended.[3][5]
-
3. Method Validation:
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[9][11][15] Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect[13]
-
Stability (freeze-thaw, short-term, long-term, stock solution)[13]
Quantitative Data Summary (Representative for a GLP-1 Analog)
The following table summarizes typical quantitative performance parameters for an LC-MS/MS method for a GLP-1 analog, which would be the target for a validated this compound assay.
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL[4][7] |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL[4] |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 65%[13] |
II. Quantification of this compound in Plasma using ELISA
ELISA is a ligand-binding assay that offers high throughput and does not require extensive sample preparation or sophisticated instrumentation like LC-MS/MS. However, it may be susceptible to cross-reactivity.[4]
Experimental Protocol: Sandwich ELISA Method
This protocol outlines a general procedure for a sandwich ELISA to quantify this compound.
1. Principle:
A capture antibody specific to this compound is pre-coated onto the wells of a microplate.[16] When the plasma sample is added, this compound is bound by the capture antibody. A second, biotinylated detection antibody that also binds to this compound is then added, forming a "sandwich".[16] A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the resulting colorimetric signal is proportional to the amount of this compound in the sample.[16]
2. Procedure:
-
Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 90 minutes at 37°C.[17]
-
Aspirate the liquid from each well and wash the plate three times with wash buffer.[17]
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at 37°C.[17]
-
Aspirate and wash the plate three times.
-
Add 100 µL of HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.[17]
-
Aspirate and wash the plate five times.[17]
-
Add 90 µL of substrate reagent to each well.
-
Incubate for 15 minutes at 37°C in the dark.[17]
-
Add 50 µL of stop solution to each well.[17]
-
Read the absorbance at 450 nm immediately using a microplate reader.[17]
3. Data Analysis:
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. The concentration of this compound in the samples can then be interpolated from this standard curve.
Quantitative Data Summary (Representative for a GLP-1 Analog)
The following table summarizes typical quantitative performance parameters for an ELISA method for a GLP-1 analog.
| Parameter | Typical Value |
| Detection Range | 15.6 - 1000 pg/mL[18][19] |
| Sensitivity (LOD) | 1.56 - 3.9 pg/mL[17][19] |
| Intra-assay Precision (%CV) | < 10%[16] |
| Inter-assay Precision (%CV) | < 12%[16] |
| Sample Volume | 50 - 100 µL[16][17] |
III. Visualized Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. youtube.com [youtube.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. lcms.cz [lcms.cz]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Human GLP-1 7-36a ELISA Kit (EHGLP) - Invitrogen [thermofisher.com]
- 17. Human GLP-1 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 18. Human GLP-1(Glucagon Like Peptide 1) ELISA Kit - Elabscience® [elabscience.com]
- 19. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Bamadutide In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for Bamadutide in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro studies of this compound, a dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
1. My this compound appears to have low potency in my cell-based cAMP assay. What are the possible causes and solutions?
Low potency in a cyclic AMP (cAMP) assay can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Line Issues:
-
Low Receptor Expression: The cell line you are using (e.g., CHO, HEK293) may have insufficient expression of GLP-1R and GCGR.
-
Solution: Confirm receptor expression levels via qPCR or Western blot. Consider using a cell line known to have high endogenous expression or a stably transfected cell line.
-
-
Cell Health: Poor cell viability or high passage numbers can lead to reduced cellular responsiveness.
-
Solution: Ensure cells are healthy, within a low passage number, and growing optimally. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding for your experiment.
-
-
-
Assay Conditions:
-
Serum Albumin Interference: this compound is a lipidated peptide, and its binding to serum albumin in the assay media can reduce its free concentration and apparent potency.
-
Solution: The best correlation with in vivo efficacy for some GLP-1RAs has been observed in cellular assays performed in the absence of serum albumin or with ovalbumin instead of bovine or human serum albumin[1]. Try running the assay in serum-free media or media supplemented with 0.1% ovalbumin[1][2].
-
-
Reagent Degradation: this compound, like other peptides, can degrade if not stored or handled properly.
-
Solution: Store this compound stock solutions at -80°C for long-term storage and -20°C for short-term storage. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP, which can mask the agonistic effect of this compound.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.
-
-
-
Data Analysis:
-
Incorrect Curve Fitting: Improper nonlinear regression analysis of your dose-response data can lead to inaccurate EC50 values.
-
Solution: Ensure you are using a four-parameter logistic model for curve fitting. Review your raw data for outliers.
-
-
2. I am observing high non-specific binding in my radioligand receptor binding assay. How can I reduce it?
High non-specific binding (NSB) can obscure the specific binding signal. Here are some strategies to minimize NSB:
-
Blocking Agents: Use blocking agents in your binding buffer to saturate non-specific binding sites on your cell membranes and filter plates.
-
Solution: Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used. Other options include non-fat dry milk or casein.
-
-
Detergents: Non-ionic detergents can help reduce hydrophobic interactions that contribute to NSB.
-
Solution: Add a low concentration (0.05% to 0.1%) of Tween-20 or Triton X-100 to your binding buffer.
-
-
Ionic Strength: Increasing the salt concentration of your buffer can minimize non-specific electrostatic interactions.
-
Solution: Optimize the concentration of NaCl in your binding buffer.
-
-
Incubation Time and Temperature:
-
Solution: Perform a time-course experiment to identify the optimal incubation time where specific binding reaches equilibrium without a significant increase in NSB. Lowering the incubation temperature (e.g., to 4°C or room temperature) can reduce hydrophobic interactions, though this may require a longer incubation time to reach equilibrium.
-
-
Membrane Preparation Quality: The purity of your cell membrane preparation is critical.
-
Solution: Ensure your protocol effectively removes cytosolic proteins through multiple centrifugation and wash steps.
-
3. My results for this compound's dual agonism are variable between experiments. How can I improve consistency?
Variability in results for a dual agonist can be due to the complex nature of activating two different receptors.
-
Cellular Context: The relative expression levels of GLP-1R and GCGR can vary between cell lines and even between different passages of the same cell line, affecting the balance of the dual agonism observed.
-
Solution: Use a well-characterized cell line with stable and confirmed expression of both receptors. Maintain a consistent cell culture protocol, including passage number and seeding density.
-
-
Assay Normalization:
-
Solution: Normalize your results to a reference agonist for each receptor (e.g., native GLP-1 for GLP-1R and native glucagon for GCGR) in every experiment. This can help to account for inter-experimental variations in cell responsiveness.
-
-
Reagent Consistency:
-
Solution: Use the same lot of reagents, including this compound, media, and serum, for a series of related experiments whenever possible.
-
Quantitative Data Summary
The following table summarizes in vitro potency data for various GLP-1R and dual GLP-1R/GCGR agonists from the literature. This allows for a comparison of this compound's expected potency.
| Agonist | Receptor(s) | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound (SAR425899) | GLP-1R / GCGR | Not Specified | Not Specified | Not Specified | [3][4] |
| Peptide 15 | GLP-1R / GCGR | Not Specified | cAMP Assay | GLP-1R: ~1, GCGR: ~10 | [3] |
| MEDI0382 | GLP-1R / GCGR | Not Specified | cAMP Assay | GLP-1R: ~0.1, GCGR: ~1 | [3] |
| Designed Cyclic Peptide | GLP-1R / GCGR | Not Specified | cAMP Assay | GLP-1R: 32, GCGR: 542 | [5] |
| Semaglutide | GLP-1R | CHO-K1 | cAMP Assay | ~0.01-0.1 | [1] |
| Liraglutide | GLP-1R | CHO-K1 | cAMP Assay | ~0.1-1 | [1] |
Note: Specific EC50 values for this compound were not available in the provided search results. The table includes data for other dual agonists to provide a general potency context.
Experimental Protocols
1. In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring this compound-induced cAMP production in a cell-based assay.
-
Materials:
-
CHO or HEK293 cells stably expressing human GLP-1R and GCGR.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., serum-free medium or medium with 0.1% ovalbumin).
-
IBMX (phosphodiesterase inhibitor).
-
This compound and reference agonists (GLP-1, glucagon).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter).
-
-
Procedure:
-
Seed the cells in a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.
-
The next day, remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing IBMX (final concentration typically 100-500 µM) and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Prepare serial dilutions of this compound and reference agonists in the assay buffer.
-
Add the diluted compounds to the cells and incubate for the optimized duration (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the cAMP levels using a plate reader compatible with your detection kit.
-
Analyze the data by plotting the dose-response curve and calculating the EC50 using a four-parameter logistic equation.
-
2. Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity of this compound for GLP-1R and GCGR.
-
Materials:
-
Cell membranes prepared from cells expressing GLP-1R or GCGR.
-
Radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-glucagon).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Wash buffer.
-
Glass fiber filter plates.
-
Cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radiolabeled ligand, and cell membrane suspension.
-
Non-Specific Binding: A high concentration of unlabeled reference ligand (e.g., 1 µM GLP-1 or glucagon), radiolabeled ligand, and cell membrane suspension.
-
Competition: Dilutions of unlabeled this compound, radiolabeled ligand, and cell membrane suspension.
-
-
Incubate the plate at room temperature for an optimized time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound dual agonism signaling pathway.
Caption: Workflow for a cell-based cAMP assay.
Caption: Troubleshooting logic for low potency results.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
Optimizing Bamadutide Dosage for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Bamadutide (SAR425899), a potent dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist. The following resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual agonist for the GLP-1 and glucagon receptors.[1][2] By activating the GLP-1 receptor, it enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, and slows gastric emptying.[3][4] Simultaneously, its agonism at the glucagon receptor is thought to increase energy expenditure.[5] This dual action provides a synergistic approach to improving glycemic control and promoting weight loss.[6]
Q2: What are the recommended starting doses for in vivo and in vitro experiments?
A2: For in vivo studies in diabetic mouse models, a subcutaneous injection of 120 μg/kg has been shown to have blood glucose-lowering effects over a six-week period.[1] In first-in-human clinical trials, single ascending doses ranged from 0.01 mg to 0.1 mg.[6] For in vitro cAMP assays using CHO cells expressing human GLP-1R and GCGR, concentrations would typically be in the nanomolar range, but optimal concentrations should be determined empirically through dose-response curves.[7]
Q3: What are the key pharmacodynamic markers to assess this compound efficacy?
A3: Key pharmacodynamic markers include changes in fasting plasma glucose, glycated hemoglobin (HbA1c), and body weight.[6] Additionally, assessing insulin sensitivity and beta-cell function through methods like the Homeostasis Model Assessment (HOMA2) and oral minimal model (OMM) can provide deeper insights into its metabolic effects.[3]
Q4: How does this compound's efficacy on beta-cell function compare to other GLP-1R agonists?
A4: Studies have shown that this compound significantly enhances beta-cell function. In a comparative study, this compound demonstrated a significantly higher enhancement in beta-cell responsiveness compared to liraglutide (B1674861).[3]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound During Formulation
-
Question: My this compound solution is cloudy or shows precipitation upon reconstitution. What should I do?
-
Answer:
-
Initial Check: Ensure you are using the recommended solvent. For research purposes, this compound is often supplied as a lyophilized powder. Reconstitution should be performed with a small amount of a suitable solvent like sterile water or a buffer system as specified by the supplier.
-
pH Adjustment: The solubility of peptides can be highly pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the peptide. Avoid excessive heating, which could lead to degradation.
-
Organic Solvents: For highly concentrated stock solutions, a small percentage of an organic solvent such as DMSO or DMF can be used, followed by dilution with the aqueous buffer. Always check for solvent compatibility with your experimental system.
-
Issue 2: Inconsistent Results in In Vitro Bioassays
-
Question: I am observing high variability in my cAMP assay results with this compound. What are the potential causes?
-
Answer:
-
Peptide Adsorption: Peptides can adsorb to plasticware, leading to a lower effective concentration. To mitigate this, use low-protein-binding plates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can also help.
-
Cell Passage Number: The expression levels of GLP-1R and GCGR in your cell lines can vary with passage number. Ensure you are using cells within a consistent and validated passage range.
-
Reagent Stability: Ensure all reagents, including ATP and cAMP standards, are fresh and have been stored correctly.
-
Dose-Response Curve: Always include a full dose-response curve for this compound in every experiment to accurately determine the EC50 and monitor for shifts in potency.
-
Issue 3: Unexpected In Vivo Pharmacokinetic Profile
-
Question: The observed plasma concentration of this compound in my animal study is lower than expected. What could be the reason?
-
Answer:
-
Injection Site and Technique: The site and depth of subcutaneous injection can influence absorption rates. Ensure a consistent injection technique.
-
Peptide Stability: this compound, like other peptides, can be susceptible to degradation by proteases. Handle samples on ice and add protease inhibitors to collection tubes if necessary.
-
Formulation Issues: If the peptide has precipitated in the formulation, the administered dose will be lower than intended. Visually inspect the solution before each injection.
-
Metabolism: Consider the metabolic rate of the animal model being used, as this can significantly impact the clearance of the peptide.
-
Data Presentation
Table 1: Summary of this compound (SAR425899) In Vivo Efficacy from Clinical Trials
| Parameter | Patient Population | Dosage Regimen | Duration | Mean Change from Baseline | Reference |
| Fasting Plasma Glucose | Overweight/Obese T2D | Daily doses | 28 days | Significant reduction (P < 0.05 vs. placebo) | [6] |
| HbA1c | Overweight/Obese T2D | Daily doses | 28 days | Significant reduction (P < 0.001 vs. placebo) | [6] |
| Body Weight | Healthy Volunteers | Daily doses | 21 days | Maximal reduction of 5.32 kg (P < 0.001 vs. placebo) | [6] |
| Body Weight | Overweight/Obese T2D | Daily doses | 28 days | Maximal reduction of 5.46 kg (P < 0.001 vs. placebo) | [6] |
| Insulin Sensitivity (OMM) | Overweight/Obese T2D | 0.12, 0.16, or 0.20 mg daily | 26 weeks | 203% improvement | [3] |
| Beta-Cell Responsiveness (OMM) | Overweight/Obese T2D | 0.12, 0.16, or 0.20 mg daily | 26 weeks | 139% improvement (above-basal) | [3] |
Table 2: Pharmacokinetic Parameters of this compound (SAR425899)
| Parameter | Patient Population | Dosage | Value | Reference |
| tmax (median) | Overweight/Obese T2D | 0.2 mg | 7.62 hours | [8] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for GLP-1R and GCGR Activation
This protocol outlines a method for determining the potency of this compound in activating the GLP-1 and glucagon receptors in a cell-based assay.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either human GLP-1R or human GCGR in appropriate growth medium.[7]
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Mouse Model
This protocol is for assessing the in vivo efficacy of this compound on glucose tolerance.
-
Animal Model:
-
Use a relevant diabetic mouse model (e.g., db/db mice).[1]
-
Acclimatize the animals and fast them overnight (e.g., 16 hours) before the experiment.
-
-
Drug Administration:
-
Administer this compound via subcutaneous injection at the desired dose (e.g., 30 nmol/kg).[7] A vehicle control group should be included.
-
-
Glucose Challenge:
-
At a specified time post-drug administration (e.g., 30 minutes), administer an oral gavage of glucose solution (e.g., 2 g/kg).
-
-
Blood Sampling and Analysis:
-
Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
-
Mandatory Visualizations
Caption: this compound's dual activation of GLP-1R and GCGR signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved postprandial glucose metabolism in type 2 diabetes by the dual glucagon-like peptide-1/glucagon receptor agonist SAR425899 in comparison with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dual GCGR/GLP-1R agonist survodutide: Biomarkers and pharmacological profiling for clinical candidate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sanofi.com [sanofi.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Bamadutide in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of Bamadutide in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies with this compound.
Issue 1: Significant Body Weight Loss, Dehydration, and Reduced Food Intake in Rodents
-
Question: My mice/rats are exhibiting rapid weight loss (>10% of initial body weight), reduced food and water consumption, and signs of dehydration (e.g., skin tenting, lethargy) shortly after initiating this compound treatment. What steps should I take?
-
Answer: This is a critical observation likely stemming from a combination of nausea, delayed gastric emptying, and decreased appetite. Immediate action is required to ensure animal welfare and data integrity.
-
Troubleshooting Steps:
-
Confirm Hydration Status: Gently pinch the skin over the back. If it does not return to its normal position immediately (skin tenting), the animal is likely dehydrated.
-
Provide Supportive Care:
-
Administer subcutaneous injections of sterile, warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) to rehydrate the animal.
-
Provide a highly palatable, water-rich food source such as a hydrogel or wet mash in the cage.
-
-
Dose Adjustment:
-
Temporarily suspend dosing for 24-48 hours to allow the animal to recover.
-
Reintroduce this compound at a lower dose (e.g., 50% of the initial dose) and implement a more gradual dose-escalation protocol. A slow titration can help the animals acclimatize to the medication.[1]
-
-
Monitor Closely: Conduct daily body weight measurements and health checks until the animals are stable and weight loss has plateaued or reversed.
-
-
Issue 2: Inconsistent or High Variability in Gastrointestinal Motility Assays
-
Question: I am observing high variability in my gastric emptying or intestinal transit assays, making it difficult to interpret the effects of this compound. How can I improve the consistency of my results?
-
Answer: Variability in GI motility assays can be influenced by several factors, including animal stress, fasting times, and procedural inconsistencies.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimated to the experimental procedures, including handling and any specialized caging or equipment. For assays like the [13C]-octanoic acid breath test for gastric emptying, habituating the mice to the testing chambers is crucial to reduce stress-induced alterations in GI function.[2][3]
-
Standardize Fasting Period: Prolonged fasting can itself alter GI motility. For charcoal meal studies, a 6-hour fasting period has been shown to be as effective as an 18-hour fast while minimizing weight loss and stress-induced behaviors in rodents.[4]
-
Minimize Animal Handling and Stress: Stress is a known inhibitor of gastrointestinal motility.[5] Handle animals minimally and consistently across all groups. For scintigraphy-based gastric emptying studies, reducing the frequency of handling for imaging can decrease stress-related delays in emptying.[5]
-
Consistent Test Meal Administration: For oral gavage, ensure the volume and rate of administration are consistent for all animals. For solid test meals, allow a set amount of time for consumption and record the amount eaten.
-
-
Issue 3: Difficulty in Quantifying Nausea in Rodent Models
-
Question: Since rodents do not vomit, how can I quantitatively assess nausea-like behavior in my this compound-treated mice or rats?
-
Answer: The most widely accepted method for assessing nausea in rodents is the pica assay , which measures the consumption of non-nutritive substances like kaolin (B608303) clay.[1] An increase in kaolin consumption is a well-established surrogate marker for gastrointestinal distress and nausea in these species.[6][7][8][9][10]
-
Troubleshooting Steps:
-
Implement the Pica Assay: Provide a pre-weighed amount of kaolin clay in a separate container within the cage, alongside the standard chow. For a detailed procedure, refer to the Experimental Protocols section.
-
Acclimatization to Kaolin: Allow a baseline period of several days for the animals to become accustomed to the presence of kaolin before initiating the drug treatment.
-
Troubleshooting Low Kaolin Intake: If kaolin consumption is unexpectedly low even with a known nausea-inducing agent, consider that severe malaise can also suppress all oral intake, including kaolin. In such cases, correlate kaolin intake with food and water consumption and body weight changes.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected gastrointestinal side effects of this compound in animal models?
-
A1: As a dual GLP-1/glucagon (B607659) receptor agonist, this compound is expected to produce gastrointestinal side effects similar to other GLP-1 receptor agonists.[11] These include nausea (assessable via pica in rodents), vomiting (in species that can vomit), diarrhea, constipation, and decreased appetite.[12][13] These effects are primarily due to the activation of GLP-1 receptors, which slows gastric emptying and has central effects on satiety.[14][15] A phase 2 clinical trial of this compound (SAR425899) in humans was noted to have significant gastrointestinal tolerability issues, leading to a high dropout rate, which suggests that these effects may also be prominent in preclinical animal models.[11]
-
-
Q2: How does this compound's dual agonism (GLP-1 and Glucagon receptors) potentially influence its GI side effect profile?
-
A2: While the GLP-1 receptor agonism is the primary driver of the common GI side effects like nausea and delayed gastric emptying, the concurrent activation of the glucagon receptor could potentially modulate these effects. However, the precise impact of this dual agonism on the GI system in animal models requires specific investigation.
-
-
Q3: Is there a difference in GI side effects between short-acting and long-acting GLP-1 receptor agonists?
-
A3: Yes, generally, short-acting GLP-1 receptor agonists are associated with a higher incidence of nausea and vomiting, while long-acting agonists may be more frequently associated with diarrhea.[14] The sustained exposure with long-acting compounds may allow for some degree of tachyphylaxis (reduced pharmacological response over time) to the effects on gastric emptying.[15]
-
-
Q4: What is the mechanism behind GLP-1 receptor agonist-induced nausea and delayed gastric emptying?
-
Q5: At what point in my study should I be most vigilant for the onset of GI side effects?
-
A5: Gastrointestinal adverse events are most common during the initial phase of treatment and following dose escalations.[13] It is crucial to monitor animals closely during these periods.
-
Data Presentation
Table 1: Common Gastrointestinal Side Effects of GLP-1 Receptor Agonists in Preclinical and Clinical Settings
| Side Effect | Animal Model Assessment | Common Observations | Potential Impact on Study |
| Nausea/Vomiting | Pica assay (kaolin consumption) in rodents; observation of emesis in higher-order animals. | Increased kaolin intake is a reliable marker for nausea in rodents.[6][7] | Reduced food and water intake, weight loss, dehydration. |
| Delayed Gastric Emptying | Solid meal retention assay; [13C]-octanoic acid breath test; Paracetamol absorption assay. | Significant slowing of gastric emptying is a hallmark of GLP-1 RA activity.[16][17] | Altered pharmacokinetics of co-administered oral drugs; reduced food intake. |
| Diarrhea | Observation of fecal consistency and frequency. | Can occur, particularly with long-acting GLP-1 RAs.[14] | Dehydration, electrolyte imbalance, weight loss. |
| Constipation | Monitoring of fecal pellet output (number and size). | Can also be observed, potentially due to reduced intestinal motility.[15] | Abdominal discomfort, reduced food intake. |
| Decreased Appetite | Measurement of daily food consumption. | A primary mechanism of action leading to weight loss. | Significant weight loss, potential for nutritional deficiencies if severe. |
Experimental Protocols
Protocol 1: Pica Assay for Nausea Assessment in Rodents
-
Materials:
-
Standard rodent chow.
-
Kaolin clay (hydrated aluminum silicate).
-
Small, heavy, non-tippable containers for kaolin.
-
-
Procedure:
-
Baseline (Acclimatization): For 3-5 days prior to drug administration, house animals individually with free access to both standard chow and a pre-weighed amount of kaolin in a separate container.
-
Measurement: Each day, at the same time, measure the amount of kaolin and chow consumed by weighing the remaining amounts. Replace with fresh, pre-weighed kaolin and chow.
-
Treatment: Administer this compound or vehicle control.
-
Post-Treatment Measurement: Continue daily measurements of kaolin and chow consumption for the duration of the experiment.
-
Data Analysis: Calculate the daily kaolin intake (in grams). An increase in kaolin consumption in the this compound-treated group compared to the vehicle group and baseline is indicative of nausea-like behavior.
-
Protocol 2: Solid Gastric Emptying Assay
-
Materials:
-
Non-recoverable, solid food meal (e.g., a pre-weighed amount of chow).
-
-
Procedure:
-
Fasting: Fast animals overnight (e.g., 16 hours) but with free access to water.
-
Treatment: Administer this compound or vehicle control at the desired time point before the meal.
-
Test Meal: Present a pre-weighed amount of the solid meal to each animal and allow them to eat for a defined period (e.g., 15-30 minutes). Record the amount of food consumed.
-
Emptying Period: After the meal, remove any remaining food and wait for a predetermined time (e.g., 1-2 hours) to allow for gastric emptying.
-
Euthanasia and Stomach Collection: At the end of the emptying period, euthanize the animal via an approved method. Immediately perform a laparotomy and ligate the pyloric sphincter and esophagus.
-
Stomach Content Measurement: Carefully excise the stomach, blot it dry, and weigh it. Then, empty the contents, rinse and dry the stomach, and weigh it again. The difference in weight represents the stomach content.
-
Data Analysis: Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Weight of Stomach Contents / Weight of Food Consumed)) * 100
-
Protocol 3: Charcoal Meal Intestinal Transit Assay
-
Materials:
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose).
-
Oral gavage needles.
-
-
Procedure:
-
Fasting: Fast animals for a standardized period (e.g., 6-18 hours) with free access to water.[4]
-
Treatment: Administer this compound or vehicle control at a set time before the charcoal meal.
-
Charcoal Administration: Administer a defined volume of the charcoal meal suspension via oral gavage (e.g., 0.3 mL for mice).
-
Transit Period: Place the animal back in its cage for a specific duration (e.g., 20-30 minutes).
-
Euthanasia and Intestine Collection: At the end of the transit period, euthanize the animal. Immediately dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat without stretching and measure its total length. Then, measure the distance the charcoal front has traveled from the pylorus.
-
Data Analysis: Calculate the percent intestinal transit: % Intestinal Transit = (Distance Traveled by Charcoal / Total Length of Small Intestine) * 100
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the GLP-1 receptor.
Caption: General experimental workflow for assessing and managing GI side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 9. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Glucagon-like Peptide-1 Receptor Agonists Associated Gastrointestinal Adverse Events: A Cross-Sectional Analysis of the National Institutes of Health All of Us Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Association between different GLP-1 receptor agonists and gastrointestinal adverse reactions: A real-world disproportionality study based on FDA adverse event reporting system database [frontiersin.org]
- 14. Comparative gastrointestinal adverse effects of GLP-1 receptor agonists and multi-target analogs in type 2 diabetes: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of GLP-1 and Incretin-Based Therapies on Gastrointestinal Motor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving the stability of Bamadutide in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Bamadutide in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Like other therapeutic peptides, the stability of this compound in an aqueous solution is influenced by several factors, including pH, temperature, light exposure, oxidation, and the presence of proteases.[1] Physical instability, such as aggregation and adsorption to surfaces, can also lead to a loss of active compound.[2]
Q2: What are the common degradation pathways for peptides like this compound?
A2: this compound, a GLP-1R/GCGR agonist, is susceptible to common peptide degradation pathways. These include:
-
Deamidation: The hydrolysis of asparagine (Asn) or glutamine (Gln) side chains. This is particularly influenced by higher pH and temperature.[3]
-
Oxidation: Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) residues are prone to oxidation.[3][4]
-
Hydrolysis: Cleavage of the peptide backbone, often at aspartic acid (Asp) residues.[5]
-
Aggregation: The formation of non-covalent oligomers or larger fibrillar structures, which can be influenced by factors like pH, temperature, and peptide concentration.[6]
Q3: What are the recommended storage conditions for this compound solutions for long-term experiments?
A3: For optimal long-term stability, it is recommended to store this compound solutions at low temperatures, preferably frozen at -20°C or -80°C.[7] Solutions should be stored in tightly sealed vials to prevent evaporation and contamination. It is also advisable to protect the solution from light to minimize photodegradation.[7] For short-term storage (up to a few days), refrigeration at 2-8°C is generally acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[7]
Q4: Can I pre-dissolve this compound and store it for later use?
A4: While pre-dissolving this compound is possible, it is generally recommended to prepare fresh solutions for critical experiments. If solutions must be stored, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] The stability of the solution will depend on the solvent and storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity over time | Peptide degradation (deamidation, oxidation, hydrolysis), Aggregation | Optimize solution pH and buffer system. Store aliquots at -20°C or -80°C and avoid freeze-thaw cycles. Consider adding stabilizing excipients (see Table 2). Use fresh solutions for critical experiments. |
| Precipitate or cloudiness observed in the solution | Aggregation, Poor solubility | Ensure the peptide is fully dissolved in the appropriate solvent. Optimize the pH to a range where the peptide is most soluble and stable. Consider using a different buffer system or adding solubilizing excipients. |
| Inconsistent experimental results | Inaccurate peptide concentration due to degradation or adsorption, variability in solution preparation | Use a validated method to determine the peptide concentration before each experiment. Prepare fresh solutions from lyophilized powder for each set of experiments. Use low-protein-binding labware to minimize adsorption. |
| Changes in chromatographic profile (e.g., new peaks) | Chemical degradation leading to the formation of impurities | Analyze the solution using a stability-indicating method like RP-HPLC or LC-MS to identify and quantify degradation products. Adjust storage and handling conditions to minimize the formation of these impurities. |
Quantitative Data on Peptide Stability
The following tables provide stability data for GLP-1 receptor agonists, which can serve as a reference for this compound due to their structural similarities.
Table 1: Effect of pH and Temperature on the Stability of a GLP-1 Agonist (Exenatide) in Solution at 37°C
| pH | % Parent Peptide Remaining (Day 14) | % Parent Peptide Remaining (Day 28) | Primary Degradation Pathway |
| 4.5 | >90% | 88.6 ± 0.7% | Minimal Degradation |
| 5.5 | ~90% | 87.0 ± 1.4% | Oxidation |
| 6.5 | ~75% | ~60% | Oxidation |
| 7.5 | ~50% | ~30% | Deamidation, Aggregation |
| 8.5 | ~30% | ~15% | Deamidation, Aggregation |
Data adapted from a study on Exenatide stability.
Table 2: Effect of Excipients on the Physical Stability (Aggregation) of a GLP-1 Agonist (Exenatide) at pH 7.5 and 37°C after 4 Weeks
| Excipient (Concentration) | % Monomer Remaining |
| None (Control) | ~70% |
| Mannitol (5% w/v) | >95% |
| Sorbitol (5% w/v) | >95% |
| Sucrose (5% w/v) | >95% |
Data adapted from a study on Exenutide stability.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability Assessment
This protocol outlines a general method for assessing the chemical stability of this compound by quantifying the remaining intact peptide over time.
1. Materials:
-
This compound stock solution
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer (e.g., phosphate (B84403), citrate)
-
RP-HPLC system with a C18 column
2. Sample Preparation:
-
Prepare this compound solutions at the desired concentration in the chosen buffer systems and storage conditions to be tested.
-
At specified time points (e.g., 0, 1, 7, 14, 28 days), withdraw an aliquot of the sample.
-
If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
3. HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 280 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from a freshly prepared standard.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which indicate degradation products.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Stability
This protocol describes how to use CD spectroscopy to assess the secondary structure of this compound and monitor conformational changes that may indicate instability.
1. Materials:
-
This compound solution
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
2. Sample Preparation:
-
Prepare a this compound solution at a concentration of approximately 0.1-0.2 mg/mL in the desired buffer. The buffer should have low absorbance in the far-UV region.
-
Prepare a corresponding buffer blank.
3. CD Measurement:
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans
-
-
Record a baseline spectrum with the buffer blank.
-
Rinse the cuvette thoroughly and fill it with the this compound solution.
-
Record the CD spectrum of the this compound sample.
-
Subtract the buffer baseline from the sample spectrum.
4. Data Analysis:
-
The resulting spectrum will show characteristic signals for different secondary structures (e.g., α-helix, β-sheet, random coil).
-
Changes in the CD spectrum over time or under different conditions (e.g., temperature ramps) indicate conformational changes and potential instability.
Visualizations
This compound Signaling Pathway
This compound is a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).[2] Activation of these receptors initiates intracellular signaling cascades that are crucial for its therapeutic effects in metabolic diseases.
Caption: this compound dual receptor signaling pathway.
Experimental Workflow for this compound Stability Testing
This workflow outlines the key steps in a typical long-term stability study for this compound in solution.
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bamadutide Administration and Tachyphylaxis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for tachyphylaxis with chronic administration of Bamadutide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern for chronic this compound administration?
A: Tachyphylaxis is the rapid decrease in the response to a drug after repeated doses.[1][2] For a therapeutic agent like this compound, which is a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor (GCGR) agonist, tachyphylaxis could lead to a reduction in its clinical efficacy over time.[3] This is a critical consideration in the development of drugs for chronic conditions like type 2 diabetes and obesity.
Q2: Is there direct clinical evidence of tachyphylaxis with this compound?
A: Currently, there is a lack of publicly available clinical trial data specifically investigating tachyphylaxis with chronic this compound administration. However, the potential for this phenomenon exists based on its mechanism of action as a GLP-1 receptor agonist.
Q3: What is the evidence for tachyphylaxis with other GLP-1 receptor agonists?
A: Studies on other GLP-1 receptor agonists have shown evidence of tachyphylaxis, particularly concerning the delay in gastric emptying.[4][5] Continuous stimulation of the GLP-1 receptor can lead to a diminished effect on gastric motility over time.[6][7] This attenuation of the gastric emptying effect has been linked to a subsequent reduction in postprandial glucose control.[4][5]
Q4: How might tachyphylaxis manifest in our preclinical/clinical studies with this compound?
A: In your studies, you might observe a diminishing effect of this compound on key endpoints with repeated administration. Potential indicators of tachyphylaxis could include:
-
A gradual return of gastric emptying rates to baseline levels.
-
A less pronounced effect on postprandial glucose excursions over time.
-
A plateau or decrease in weight loss efficacy despite continued administration.
-
Changes in biomarker levels, such as a reduced insulin (B600854) or C-peptide response to a meal challenge.[5]
Troubleshooting Guide
Issue: We are observing a decrease in the glucose-lowering efficacy of this compound in our long-term animal studies.
Possible Cause: This could be an indication of tachyphylaxis, particularly related to the GLP-1 receptor-mediated effects.
Troubleshooting Steps:
-
Assess Gastric Emptying: Implement a protocol to measure gastric emptying at multiple time points throughout your chronic dosing study. A progressive normalization of gastric emptying in the presence of this compound would support the hypothesis of tachyphylaxis.
-
Receptor Occupancy and Signaling: If feasible, conduct ex vivo or in vitro studies on tissues from your chronically treated animals to assess GLP-1 and glucagon receptor density and downstream signaling pathways (e.g., cAMP levels) in response to acute this compound stimulation.
-
Dose-Response Evaluation: Conduct a dose-response study at different time points during the chronic administration period. A rightward shift in the dose-response curve would suggest a decrease in potency.
-
Intermittent Dosing: Consider designing a study arm with intermittent ("drug holiday") dosing to see if the therapeutic effect can be restored after a washout period.
Data on Long-Term Efficacy of GLP-1 Receptor Agonists
The following tables summarize findings from systematic reviews and meta-analyses on the long-term efficacy of GLP-1 receptor agonists, which may provide context for what to expect with chronic this compound administration.
Table 1: Long-Term Effects of GLP-1 Receptor Agonists on Glycemic Control and Body Weight
| Parameter | Duration of Treatment | Observed Effect | Citation |
| HbA1c | Up to 4 years | Significant improvement, mostly in the first year, with the effect maintained at 4 years. | [8] |
| HbA1c & FPG | ≥ 104 weeks | Reductions were less than those observed at 12-18 weeks. | [9][10] |
| Body Weight | ≥ 104 weeks | Optimal effect observed at 24-30 weeks, followed by a plateau. | [9][10] |
| Treatment Failure | Mean of 50 months | Observed in 51% of patients. | [8] |
Table 2: Summary of a Study on Rapid Tachyphylaxis to GLP-1's Effect on Gastric Emptying
| Parameter | First Meal | Second Meal (after 4h continuous GLP-1 infusion) | P-value | Citation |
| Gastric Emptying | Significantly decelerated | Significantly less deceleration compared to the first meal | P = 0.01 | [4][5] |
| Pancreatic Polypeptide Levels (marker of vagal activation) | Reduced | Not reduced | P < 0.05 | [4][5] |
| Postprandial Glucose | Declined | Increased | P < 0.05 | [4][5] |
| Postprandial Insulin and C-peptide | Reductions were stronger | Reductions were weaker | P < 0.05 | [4][5] |
| Glucagon Levels | Lowered | Increased | P < 0.05 | [4][5] |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying Tachyphylaxis in Rodents
Objective: To determine if chronic administration of this compound leads to tachyphylaxis of its effect on gastric emptying.
Methodology:
-
Animals: Use a relevant rodent model of diabetes or obesity.
-
Groups:
-
Vehicle control (chronic administration).
-
This compound (chronic administration at a therapeutic dose).
-
Acute this compound (single dose in treatment-naïve animals as a positive control).
-
-
Chronic Dosing: Administer this compound or vehicle daily via subcutaneous injection for a predefined period (e.g., 4-8 weeks).
-
Gastric Emptying Measurement:
-
Perform a baseline gastric emptying measurement before the start of chronic dosing.
-
Repeat the measurement at several time points during the chronic dosing period (e.g., week 1, week 4, week 8).
-
The measurement can be performed using a non-absorbable marker (e.g., phenol (B47542) red) mixed with a test meal.
-
At a specified time after the meal, euthanize the animals, ligate the pylorus and cardia, and collect the stomach contents to quantify the amount of marker remaining.
-
-
Data Analysis: Compare the percentage of gastric content remaining at each time point between the chronic this compound group and the vehicle control. A diminishing difference between these groups over time would suggest tachyphylaxis. Compare the effect in the chronically treated group to the acute effect in naïve animals.
Protocol 2: In Vitro Assessment of Receptor Desensitization
Objective: To investigate if chronic exposure to this compound leads to desensitization of the GLP-1 and glucagon receptors.
Methodology:
-
Cell Line: Use a cell line stably expressing the human GLP-1 receptor and glucagon receptor (e.g., CHO or HEK293 cells).
-
Chronic Treatment: Incubate the cells with a clinically relevant concentration of this compound for various durations (e.g., 4, 12, 24, 48 hours). A vehicle-treated group will serve as the control.
-
Washout: After the chronic treatment period, thoroughly wash the cells to remove any remaining this compound.
-
Acute Stimulation: Acutely stimulate the cells with varying concentrations of this compound (or a specific GLP-1 or glucagon agonist) for a short period (e.g., 15-30 minutes).
-
Second Messenger Measurement: Measure the intracellular levels of cyclic AMP (cAMP), a key second messenger for both GLP-1 and glucagon receptors. This can be done using commercially available ELISA or FRET-based assays.
-
Data Analysis: Generate dose-response curves for cAMP production in response to acute stimulation for each chronic pre-treatment condition. A rightward shift of the dose-response curve and/or a decrease in the maximal response (Emax) in the chronically treated cells compared to the vehicle-treated cells would indicate receptor desensitization.
Visualizations
Caption: Simplified signaling pathway of this compound in a target cell.
Caption: Experimental workflow to investigate this compound tachyphylaxis.
Caption: Logical relationship of events leading to potential tachyphylaxis.
References
- 1. Tachyphylaxis and Dependence in Pharmacotherapy for Unexplained Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drugs associated with tachyphylaxis: results from a retrospective pharmacovigilance study using disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid Tachyphylaxis of the Glucagon-Like Peptide 1–Induced Deceleration of Gastric Emptying in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The widespread adoption of glucagon-like peptide-1 receptor agonists in the management of obesity and its implications for the anaesthesiologist and intensivist: A narrative review - Practical Evidence in Anaesthesia Knowledge [peak-isa.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Long-term effects of GLP-1 receptor agonists in type 2 diabetic patients: A retrospective real-life study in 131 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Efficacy Trajectories of GLP-1 Receptor Agonists: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Efficacy Trajectories of GLP-1 Receptor Agonists: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Subcutaneous Delivery of Bamadutide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the subcutaneous delivery of Bamadutide. The information is designed to offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (also known as SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), developed for the research of metabolic diseases like type 2 diabetes.[1][2] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C200H313N51O63 | [1] |
| Molecular Weight | 4439.93 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Aqueous Solubility | Slightly soluble (0.1-1 mg/ml) | [3] |
Q2: What are some common challenges encountered with the subcutaneous delivery of peptides like this compound?
Subcutaneous delivery of therapeutic peptides can present several challenges, including:
-
Low Solubility: Peptides, particularly those with hydrophobic residues, may have limited solubility in aqueous solutions, leading to difficulties in achieving the desired concentration.[4][5]
-
Physical and Chemical Instability: Peptides can be prone to aggregation, fibrillation, oxidation, and hydrolysis, which can impact their efficacy and safety.[6][7][8]
-
High Viscosity at High Concentrations: To limit injection volume, high peptide concentrations are often required, which can lead to increased viscosity, making injection difficult.[4][5]
-
Injection Site Reactions: Localized reactions at the injection site, such as redness, swelling, and itching, are common with subcutaneously administered peptides.[9][10][11]
-
Variable Bioavailability: The fraction of the administered dose that reaches systemic circulation can be influenced by factors like formulation, injection site, and potential degradation at the injection site.[12][13]
Q3: What excipients are commonly used in formulations of peptides for subcutaneous injection?
A clinical trial formulation of this compound included the following excipients:
-
Sodium dihydrogen phosphate (B84403) dihydrate and di-sodium hydrogen phosphate dodecahydrate (as buffering agents)
-
Sodium chloride (for tonicity adjustment)
-
m-cresol (as a preservative)
-
HCl/NaOH (for pH adjustment)
-
Water for injection[14]
Commonly used excipients in parenteral peptide formulations include:
| Excipient Type | Examples | Purpose | Reference |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain optimal pH for stability and solubility | [7][15] |
| Tonicity Modifiers | Sodium Chloride, Mannitol, Glycerol | Ensure the formulation is isotonic to reduce injection pain | [15] |
| Preservatives | m-cresol, Phenol, Benzyl alcohol | Prevent microbial growth in multi-dose formulations | [16] |
| Stabilizers | Sugars (e.g., sucrose (B13894), trehalose), Polyols (e.g., mannitol), Amino acids (e.g., arginine, glycine) | Protect against physical and chemical degradation | [17] |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronics | Prevent aggregation and surface adsorption | [17] |
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffer
Problem: You are observing precipitation or incomplete dissolution of lyophilized this compound powder in your aqueous buffer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal pH | This compound's solubility is pH-dependent. Conduct a pH screening study to identify the optimal pH for solubility. For many peptides, solubility is lowest near their isoelectric point. Adjusting the pH away from the pI can significantly improve solubility.[18] |
| Insufficient Solubilizing Excipients | Consider the addition of solubility-enhancing excipients. For instance, certain amino acids like arginine and histidine can improve peptide solubility. Non-ionic surfactants such as polysorbate 20 or 80 can also be beneficial in preventing aggregation and improving solubility. |
| Inappropriate Reconstitution Technique | When reconstituting, gently swirl or rock the vial instead of vigorous shaking, which can induce aggregation. If the peptide is difficult to dissolve, sonication for a short period may be helpful.[19] It is also recommended to first dissolve the peptide in a small amount of a suitable organic solvent like acetonitrile (B52724) (in which this compound is slightly soluble) before diluting with the aqueous buffer.[3] |
Issue 2: Peptide Aggregation Observed During Storage or in a Pre-filled Syringe
Problem: Your this compound solution appears cloudy or contains visible particulates after a period of storage.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Formulation | The choice of buffer, pH, and excipients is critical for preventing aggregation.[16] Ensure the formulation pH is optimal for stability. The inclusion of stabilizers like sucrose or mannitol, and surfactants like polysorbate 80, can help prevent aggregation.[17] |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration (2-8°C) is generally recommended. For long-term storage, freezing at -20°C or -80°C in single-use aliquots is preferable.[1] |
| Interaction with Container Surface | Peptides can adsorb to glass or plastic surfaces, which can be a nucleation point for aggregation. Consider using siliconized vials or syringes. The addition of a non-ionic surfactant can also minimize surface adsorption. |
| Mechanical Stress | Agitation during transportation or handling can induce aggregation. Ensure proper handling and transport conditions. |
Issue 3: High Viscosity of Concentrated this compound Formulation
Problem: The high concentration of this compound required for subcutaneous delivery results in a viscous solution that is difficult to inject.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Strong Intermolecular Interactions | High concentrations of peptides can lead to increased protein-protein interactions, resulting in high viscosity. The addition of viscosity-reducing excipients can be beneficial. Certain salts, amino acids (e.g., arginine), and sugars have been shown to reduce the viscosity of protein solutions. |
| Formulation pH and Ionic Strength | The viscosity of a peptide solution can be influenced by pH and ionic strength. Systematically evaluate the effect of pH and salt concentration on the viscosity of your this compound formulation to find the optimal conditions. |
| Alternative Formulation Strategies | For very high concentrations, consider alternative formulation approaches such as developing a nanosuspension.[4][5] |
Issue 4: Injection Site Reactions in Animal Models
Problem: You are observing redness, swelling, or signs of irritation at the injection site in your animal models.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formulation Properties | The pH, tonicity, and presence of certain excipients (e.g., preservatives) in the formulation can contribute to injection site reactions. Ensure your formulation is isotonic and at a physiologically compatible pH. If using a preservative like m-cresol, consider its concentration. |
| Injection Technique | Improper injection technique can cause local tissue damage and inflammation. Ensure the injection is administered subcutaneously into the loose skin over the back or flank, and not intradermally or intramuscularly. Rotate injection sites to prevent repeated irritation in the same area.[10] |
| Immune Response | Peptides can elicit a local immune response, leading to histamine (B1213489) release from mast cells.[10] While often mild and transient, if reactions are severe or persistent, consider evaluating the purity of your peptide to rule out immunogenic impurities. Applying a cold compress to the site after injection may help reduce swelling.[9][11] |
| Injection Volume | Large injection volumes can cause discomfort and local tissue distension. If possible, try to concentrate the formulation to reduce the injection volume. If a larger volume is necessary, consider a slower injection rate. |
Experimental Protocols
Protocol 1: Assessing Peptide Solubility
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0).
-
Sample Preparation: Weigh a precise amount of lyophilized this compound into separate microcentrifuge tubes.
-
Dissolution: Add a defined volume of each buffer to the tubes to achieve a target concentration.
-
Equilibration: Gently mix the samples by vortexing for a short duration, followed by incubation at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Centrifugation: Centrifuge the tubes to pellet any undissolved peptide.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectroscopy at 280 nm or a validated HPLC method.
-
Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH for maximum solubility.
Protocol 2: Monitoring Peptide Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound formulation to be tested. Filter the sample through a low-protein-binding 0.22 µm filter to remove any dust or extraneous particles.
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measurement: Transfer the filtered sample to a clean, low-volume cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the size distribution of particles in the sample.
-
Analysis: Analyze the resulting size distribution profile. The presence of large particles or a significant increase in the average particle size over time is indicative of aggregation.[19]
Protocol 3: Evaluation of Injection Site Tolerability in a Rodent Model
-
Animal Acclimatization: Acclimate the animals (e.g., rats or mice) to the housing conditions for a minimum of 3 days.
-
Dosing: Administer a single subcutaneous injection of the this compound formulation at a defined dose and volume. Include a vehicle control group.
-
Macroscopic Observation: At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), visually inspect the injection site for signs of erythema (redness), edema (swelling), and any other abnormalities. Score the reactions based on a standardized scale.
-
Histopathological Analysis (Optional): At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection site. Fix the tissue in formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A qualified pathologist should examine the slides for signs of inflammation, necrosis, and other pathological changes.
Visualizations
Caption: Simplified signaling pathway of this compound as a dual GLP-1R/GCGR agonist.
Caption: A logical workflow for troubleshooting common challenges in this compound subcutaneous delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SAR425899) / Sanofi [delta.larvol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revolutionhealth.org [revolutionhealth.org]
- 10. shopify.com [shopify.com]
- 11. peptidesystems.com [peptidesystems.com]
- 12. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 13. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sanofi.com [sanofi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. dc.engconfintl.org [dc.engconfintl.org]
- 17. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 18. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Immunogenicity of Bamadutide in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the immunogenicity of Bamadutide in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the potential immunogenicity risk of this compound?
A1: this compound, as a polypeptide therapeutic, has a potential risk of inducing an immune response, leading to the formation of anti-drug antibodies (ADAs). The immunogenic potential of GLP-1 peptide receptor agonists is influenced by their peptide structure and foreignness to the immune system.[1] While clinical data for this compound (SAR425899) have shown a low incidence of immunogenicity in humans, preclinical assessment is crucial to identify and mitigate potential risks.
Q2: What are the recommended preclinical models for assessing this compound's immunogenicity?
A2: A combination of in silico, in vitro, and in vivo models is recommended for a comprehensive immunogenicity risk assessment of this compound.[2][3]
-
In Silico: Computational tools can be used to predict potential T-cell epitopes within the this compound sequence.
-
In Vitro: Assays using human cells, such as T-cell proliferation assays and cytokine release assays, are critical for evaluating the direct effect of this compound on human immune cells.[4]
-
In Vivo: Animal models, including rodents and non-human primates, are used to assess the induction of ADAs and potential clinical consequences.[5] Humanized mouse models can also provide valuable insights into the human immune response.[6]
Q3: How are Anti-Drug Antibodies (ADAs) to this compound detected in preclinical samples?
A3: ADAs are typically detected using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay).[1] A tiered approach is often employed, starting with a screening assay to identify positive samples, followed by a confirmatory assay to rule out false positives, and then a characterization assay to determine the titer and neutralizing capacity of the ADAs.
Q4: What is the significance of neutralizing antibodies (NAbs)?
A4: Neutralizing antibodies are a subset of ADAs that can bind to the functional domains of this compound and inhibit its biological activity. This can lead to a reduction or complete loss of therapeutic efficacy. Therefore, it is critical to assess the neutralizing capacity of any detected ADAs.
Q5: Can preclinical immunogenicity data predict the clinical outcome in humans?
A5: While preclinical immunogenicity assessment is a regulatory requirement and provides valuable information for risk assessment, the correlation between animal data and human clinical immunogenicity is not always direct.[4] Species-specific differences in the immune system can lead to different responses. However, in vitro assays using human cells can improve the predictive value.
Troubleshooting Guides
Issue 1: High background in the Anti-Bamadutide ADA ELISA
| Potential Cause | Troubleshooting Step |
| Non-specific binding of antibodies to the plate. | Increase the number of washing steps and/or the stringency of the wash buffer. Optimize the blocking buffer concentration and incubation time. |
| Matrix effects from the serum/plasma samples. | Pre-treat samples with a dissociation agent (e.g., acid) to disrupt immune complexes. Include a matrix-matched negative control to determine the baseline. |
| Contamination of reagents. | Use fresh, sterile reagents. Filter buffers and solutions. |
Issue 2: Inconsistent results in the T-cell proliferation assay
| Potential Cause | Troubleshooting Step |
| Variability in peripheral blood mononuclear cell (PBMC) donor responses. | Use a panel of PBMCs from multiple healthy donors to account for genetic diversity in HLA types. Ensure consistent cell viability and handling procedures. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound that induces a measurable T-cell response without causing cytotoxicity. |
| Incorrect timing of analysis. | Optimize the incubation time for the assay. T-cell proliferation is typically measured between 5 to 7 days. |
Issue 3: No detectable cytokine release in the cytokine release assay
| Potential Cause | Troubleshooting Step | | Low sensitivity of the assay. | Use a more sensitive detection method, such as a multiplex bead-based immunoassay, to measure a panel of cytokines simultaneously. | | Inappropriate cell type used. | Ensure the use of appropriate antigen-presenting cells (APCs) in co-culture with T-cells to facilitate antigen presentation. | | this compound concentration is too low. | Test a range of this compound concentrations to identify the optimal dose for inducing cytokine release. |
Experimental Protocols
Protocol 1: Anti-Bamadutide Antibody (ADA) Screening by Bridging ELISA
This protocol outlines a method for the qualitative screening of ADAs against this compound in preclinical serum samples.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a solution of biotinylated this compound and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples (and positive/negative controls) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugated this compound and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the optical density at 450 nm using a microplate reader.
Protocol 2: In Vitro T-Cell Proliferation Assay
This protocol describes an in vitro method to assess the potential of this compound to induce T-cell proliferation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
-
Cell Labeling: Label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Plate the labeled PBMCs in a 96-well plate.
-
Stimulation: Add this compound at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Staining: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the data to determine the percentage of proliferating T-cells (identified by CFSE dilution).
Quantitative Data Summary
Table 1: Hypothetical Anti-Bamadutide Antibody (ADA) Titer in Cynomolgus Monkeys
| Treatment Group | Animal ID | Day 0 Titer | Day 28 Titer | Day 56 Titer |
| Vehicle Control | CM-01 | <10 | <10 | <10 |
| Vehicle Control | CM-02 | <10 | <10 | <10 |
| This compound (Low Dose) | CM-03 | <10 | 40 | 80 |
| This compound (Low Dose) | CM-04 | <10 | 20 | 40 |
| This compound (High Dose) | CM-05 | <10 | 160 | 640 |
| This compound (High Dose) | CM-06 | <10 | 320 | 1280 |
Table 2: Hypothetical T-Cell Proliferation in Response to this compound (Human PBMCs)
| Donor ID | This compound Concentration (µg/mL) | Proliferation Index (CD4+ T-cells) |
| Donor 1 | 0 | 1.1 |
| Donor 1 | 10 | 1.5 |
| Donor 1 | 50 | 2.8 |
| Donor 2 | 0 | 1.2 |
| Donor 2 | 10 | 1.3 |
| Donor 2 | 50 | 2.1 |
| Donor 3 | 0 | 1.0 |
| Donor 3 | 10 | 1.1 |
| Donor 3 | 50 | 1.9 |
Visualizations
Caption: Preclinical Immunogenicity Assessment Workflow for this compound.
Caption: Tiered Approach for Anti-Drug Antibody (ADA) Detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news-medical.net [news-medical.net]
- 3. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Immunogenicity of Therapeutic Proteins: The Use of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dose-Response Curves for Bamadutide in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bamadutide in cell-based assays. The information is tailored to address specific issues that may arise during the generation of dose-response curves, particularly focusing on cAMP accumulation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (SAR425899) is a potent dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).[1] Its primary mechanism of action in cell-based assays is the activation of these Gs-coupled protein receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Q2: Which cell lines are suitable for this compound dose-response assays?
A2: Cell lines that endogenously express or have been engineered to stably express the human GLP-1R and/or GCGR are appropriate. Commonly used cell lines include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells. It is crucial to use a cell line that exhibits a robust and reproducible response to GLP-1 and glucagon.
Q3: What is the expected EC50 for this compound in a cAMP assay?
A3: The half-maximal effective concentration (EC50) for this compound can vary depending on the cell line and assay conditions. However, reported values in HEK293 cells expressing the human receptors are approximately 1.0 pM for the Glucagon Receptor (GCGR) and 3.5 pM for the GLP-1 Receptor (GLP-1R) in cAMP accumulation assays.[2]
Q4: Why is it important to include a phosphodiesterase (PDE) inhibitor in my cAMP assay?
A4: Phosphodiesterases are enzymes that degrade cAMP. Including a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), prevents the breakdown of intracellular cAMP, leading to a more robust and sustained signal. This is critical for obtaining a clear dose-response curve, especially when working with low concentrations of this compound.
Data Presentation: Expected this compound Potency
The following table summarizes the expected in vitro potency of this compound in a cAMP accumulation assay. These values can serve as a benchmark for your experiments.
| Cell Line | Receptor Target | Parameter | Expected Value |
| HEK293 | Human GLP-1R | EC50 | 3.5 pM[2] |
| HEK293 | Human GCGR | EC50 | 1.0 pM[2] |
Experimental Protocols
Protocol 1: this compound-Induced cAMP Accumulation Assay in CHO-K1 Cells
Objective: To quantify the dose-dependent increase in intracellular cAMP in CHO-K1 cells stably expressing the human GLP-1 receptor upon treatment with this compound.
Materials:
-
GeneBLAzer® GLP1R-CRE-bla CHO-K1 cells
-
Thawing Medium
-
Growth Medium
-
Assay Medium (e.g., Opti-MEM with 0.1% BSA)
-
This compound (SAR425899)
-
GLP-1 (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
White, clear-bottom 96-well microplates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Thaw and culture the GLP1R-CRE-bla CHO-K1 cells according to the manufacturer's instructions.
-
Passage the cells at least twice before seeding for the assay to ensure they are in a logarithmic growth phase.
-
-
Cell Seeding:
-
Harvest the cells and resuspend them in Assay Medium to a density of approximately 30,000 cells per 100 µl.
-
Seed 100 µl of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of this compound in Assay Medium containing a fixed concentration of IBMX (e.g., 500 µM). The final concentration range should span at least 4-5 orders of magnitude around the expected EC50 (e.g., from 0.01 pM to 10 nM).
-
Prepare a positive control (GLP-1) and a vehicle control (Assay Medium with IBMX).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add 50 µl of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using your chosen detection kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50, Hill slope, and maximum response.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive this compound. 2. Low receptor expression in cells. 3. Suboptimal assay conditions. | 1. Use a fresh stock of this compound. 2. Verify receptor expression via FACS or a similar method. Use a low passage number of cells. 3. Optimize cell seeding density, incubation time, and IBMX concentration. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilution. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and ensure thorough mixing at each dilution step. 3. Avoid using the outer wells of the plate or fill them with a buffer. |
| Dose-response curve is flat or has a very shallow slope | 1. This compound concentration range is too narrow or not centered around the EC50. 2. Compound solubility issues at high concentrations. 3. Cell health is compromised. | 1. Widen the concentration range of this compound. 2. Visually inspect for precipitation at high concentrations. Consider using a different solvent or a lower final solvent concentration. 3. Ensure cells are healthy and in the logarithmic growth phase. Check for mycoplasma contamination. |
| EC50 value is significantly different from the expected value | 1. Inaccurate this compound concentration. 2. Variations in cell passage number. 3. Different assay conditions (e.g., incubation time, temperature). 4. For dual agonists, the ratio of GLP-1R to GCGR expression may vary between cell batches, affecting the composite EC50. | 1. Verify the concentration of your this compound stock solution. 2. Use cells within a consistent and low passage number range. 3. Maintain consistent assay conditions across all experiments. 4. Characterize the expression levels of both receptors in your cell line. Consider using single-receptor expressing cell lines for comparison. |
| Biphasic dose-response curve | 1. Off-target effects at high concentrations. 2. For dual agonists, differential activation of GLP-1R and GCGR at different concentration ranges could lead to complex signaling outputs. | 1. Investigate potential off-target activities of this compound. 2. Analyze the dose-response in cell lines expressing only GLP-1R or GCGR to dissect the individual contributions. |
Visualizations
Caption: this compound signaling pathway via GLP-1R and GCGR activation.
Caption: Workflow for a this compound cell-based dose-response assay.
References
Best practices for handling peptide agonists like Bamadutide in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the peptide agonist Bamadutide in the laboratory. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as SAR425899) is a potent dual agonist for the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR).[1][2] Its dual agonism allows it to improve post-meal blood glucose control by enhancing β-cell function and slowing glucose absorption.[1][2] It is used in research for metabolic diseases like type 2 diabetes.[1][2]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 4 years[1] | Store protected from light.[3] |
| -80°C | 6 months[2] | Keep sealed and away from moisture.[2] | |
| Reconstituted Stock Solution | -20°C | 1 month[2] | Aliquot to avoid freeze-thaw cycles.[4] |
| -80°C | 6 months[2] | Use sterile, pH-neutral buffers (pH 5-7). | |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day[1] | Prepare fresh before use. |
3. How should I reconstitute lyophilized this compound?
Proper reconstitution is critical for maintaining the peptide's bioactivity. Follow these steps:
-
Equilibrate the vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.[5]
-
Select a solvent: this compound is slightly soluble (0.1-1 mg/ml) in aqueous solutions and acetonitrile (B52724).[1] To enhance aqueous solubility, first dissolve the peptide in a small amount of an organic solvent like acetonitrile and then dilute it into your aqueous buffer or isotonic saline.[1]
-
Dissolve the peptide: Using a sterile syringe, slowly add the solvent to the vial, allowing it to run down the side. Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking to prevent aggregation.
-
Ensure complete dissolution: Inspect the solution for any visible particles. If present, gentle sonication may aid dissolution.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the potency of this compound at the GLP-1 and glucagon receptors in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR
-
Assay Buffer (e.g., serum-free medium)
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, TR-FRET)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the GLP-1R or GCGR expressing HEK293 cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for a short period.
-
Add the various concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.[6]
-
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This compound In Vitro Potency
| Receptor | Cell Line | EC50 |
| Human GLP-1R | HEK293 | 3.5 pM[1] |
| Human GCGR | HEK293 | 1.0 pM[1] |
Experimental Workflow for cAMP Assay
Caption: Workflow for determining this compound's in vitro potency using a cAMP assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response | Peptide degradation: Improper storage or handling. | Ensure this compound was stored at -20°C or -80°C and protected from light and moisture. Reconstitute a fresh vial and aliquot for single use to avoid freeze-thaw cycles. |
| Incorrect concentration: Error in serial dilutions or initial stock concentration calculation. | Verify all calculations and ensure the correct dilution series was prepared. It is advisable to use a fresh, accurately weighed sample to prepare a new stock solution. | |
| Cell health: Cells are unhealthy, overgrown, or have been passaged too many times. | Use cells at a low passage number and ensure they are healthy and not over-confluent before starting the experiment. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the wells. | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Pipetting errors: Inaccurate dispensing of peptide or reagents. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. | |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile water or buffer to maintain humidity. | |
| Unexpected dose-response curve shape | Peptide aggregation: this compound may aggregate at high concentrations. | Visually inspect the stock solution for any precipitates. If aggregation is suspected, try different solubilization methods, such as using a different buffer or gentle sonication. |
| Receptor desensitization: Prolonged exposure to high concentrations of the agonist. | Optimize the incubation time. For cAMP assays, a shorter stimulation time (e.g., 15-30 minutes) is often sufficient. |
This compound Signaling Pathway
Caption: this compound activates both GLP-1R and GCGR, leading to downstream signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bamadutide and Liraglutide in Type 2 Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of bamadutide (SAR425899) and liraglutide (B1674861) in preclinical and clinical models of type 2 diabetes (T2D). The information is compiled from published research to support further investigation and drug development in the field of metabolic diseases.
At a Glance: this compound vs. Liraglutide
This compound is a potent dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist, whereas liraglutide is a selective GLP-1R agonist. This fundamental difference in their mechanism of action underpins the variations observed in their metabolic effects. While both agents improve glycemic control, this compound demonstrates a more pronounced enhancement of beta-cell function.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters of this compound and liraglutide from both clinical and preclinical studies.
Table 1: Clinical Efficacy in Overweight/Obese Subjects with Type 2 Diabetes
| Parameter | This compound (SAR425899) | Liraglutide | Placebo | Study Duration |
| Beta-Cell Function | ||||
| Basal Insulin (B600854) Secretion (HOMA2) | 125% increase[1] | 73% increase[1] | - | 26 weeks[1] |
| Basal Beta-Cell Responsiveness (OMM) | 67% increase[1] | 40% increase[1] | - | 26 weeks[1] |
| Above-Basal Beta-Cell Responsiveness (OMM) | 139% increase[1] | 69% increase[1] | - | 26 weeks[1] |
| Insulin Sensitivity | ||||
| Insulin Sensitivity (OMM) | 203% increase[1] | 36% increase[1] | - | 26 weeks[1] |
| Basal Insulin Action (HOMA2) | Not significant | 35% increase[1] | - | 26 weeks[1] |
| Glucose Absorption | ||||
| Delay in Glucose Absorption (OMM) | 37% delay[1] | Not significant | - | 26 weeks[1] |
| Glycemic Control | ||||
| Fasting Plasma Glucose | Significantly reduced (P < 0.05 vs. placebo)[2] | - | - | 28 days[2] |
| Glycated Hemoglobin (HbA1c) | Significantly reduced (P < 0.001 vs. placebo)[2] | - | - | 28 days[2] |
| Body Weight | ||||
| Weight Reduction | Maximal reduction of 5.46 kg (P < 0.001 vs. placebo)[2] | - | - | 28 days[2] |
Table 2: Preclinical Efficacy in db/db Mice (A model of Type 2 Diabetes)
| Parameter | This compound (SAR425899) | Study Details |
| Blood Glucose | Reduced blood glucose levels | 120 μg/kg; subcutaneous injection; 6 weeks |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
Clinical Trial with this compound and Liraglutide (NCT02973321)[1]
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Seventy overweight to obese subjects with type 2 diabetes.
-
Intervention: Participants received once-daily subcutaneous administrations of:
-
This compound (SAR425899) at doses of 0.12, 0.16, or 0.20 mg.
-
Liraglutide at a dose of 1.80 mg.
-
Placebo.
-
-
Duration: 26 weeks.
-
Key Assessments: Mixed meal tolerance tests were performed at baseline and at the end of the treatment period. Metabolic indices of insulin action and secretion were assessed using the Homeostasis Model Assessment (HOMA2) and the oral minimal model (OMM).
First-in-Patient Trial with this compound (NCT02411825)[2]
-
Study Design: A randomized, placebo-controlled, double-blind, multiple-ascending-dose trial.
-
Participants: Thirty-six overweight/obese patients with T2D (BMI 28-42 kg/m ²).
-
Intervention: Patients received daily subcutaneous doses of this compound or placebo for 28 days.
-
Key Assessments: Fasting plasma glucose, glycated hemoglobin (HbA1c), and body weight were measured.
Preclinical Study with this compound in db/db Mice
-
Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.
-
Intervention: this compound was administered via subcutaneous injection at a dose of 120 μg/kg.
-
Duration: 6 weeks.
-
Key Assessment: Blood glucose levels were monitored.
Signaling Pathways and Experimental Workflow
GLP-1 Receptor Signaling Pathway
Both this compound and liraglutide act on the GLP-1 receptor, a G-protein coupled receptor. Activation of this receptor in pancreatic beta-cells initiates a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion. This compound's dual agonism also involves the activation of the glucagon receptor, which can contribute to its effects on glucose metabolism and energy expenditure.
Caption: Simplified GLP-1 Receptor Signaling Pathway.
Dual GLP-1R/GCGR Agonist Signaling of this compound
This compound's unique dual agonism at both the GLP-1 and glucagon receptors offers a multi-faceted approach to metabolic regulation.
Caption: Dual Agonist Signaling of this compound.
General Experimental Workflow for a Comparative Efficacy Study
The following diagram illustrates a typical workflow for a preclinical or clinical study comparing the efficacy of two therapeutic agents for type 2 diabetes.
Caption: General Experimental Workflow.
Conclusion
Both this compound and liraglutide are effective in improving glycemic control in models of type 2 diabetes. This compound's dual agonism of GLP-1R and GCGR appears to confer a more potent effect on beta-cell function and a significant delay in glucose absorption compared to the selective GLP-1R agonist liraglutide[1]. The significant weight reduction observed with this compound in early clinical trials is also a promising characteristic[2]. Further long-term, large-scale comparative studies are warranted to fully elucidate the relative benefits and safety profiles of these two therapeutic agents. This guide provides a foundational comparison to inform future research and development in this critical area.
References
- 1. Improved postprandial glucose metabolism in type 2 diabetes by the dual glucagon-like peptide-1/glucagon receptor agonist SAR425899 in comparison with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Bamadutide and semaglutide in vivo
A Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of metabolic disease therapeutics, glucagon-like peptide-1 receptor (GLP-1R) agonists have established a significant foothold. Semaglutide, a potent GLP-1R agonist, has demonstrated remarkable efficacy in glycemic control and weight management. Emerging therapies, such as Bamadutide (SAR425899), a dual GLP-1 and glucagon (B607659) receptor (GCGR) agonist, offer a novel mechanistic approach. This guide provides a comparative in vivo analysis of this compound and Semaglutide, synthesizing available data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Agonists
Semaglutide functions as a selective GLP-1 receptor agonist.[1][2][3] Its mechanism involves stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety by acting on appetite centers in the brain.[2][4][5]
This compound, in contrast, is a dual agonist, targeting both the GLP-1 receptor and the glucagon receptor.[6] This dual action is designed to combine the benefits of GLP-1R activation with the potential metabolic advantages of glucagon signaling, such as increased energy expenditure and enhanced fat oxidation.
Signaling Pathway Overview
The distinct mechanisms of Semaglutide and this compound are rooted in their respective signaling pathways.
Comparative In Vivo Efficacy
The following tables summarize key in vivo data from separate studies on this compound and Semaglutide.
Table 1: Effect on Body Weight
| Parameter | This compound (SAR425899) | Semaglutide |
| Study Population | Healthy overweight volunteers (BMI 25-30 kg/m ²) and overweight/obese patients with T2D (BMI 28-42 kg/m ²) | Adults with overweight or obesity (BMI ≥27 kg/m ² with comorbidities or ≥30 kg/m ²) |
| Dosage | Daily subcutaneous injections, dose-escalated over 21 or 28 days | 2.4 mg once-weekly subcutaneous injection |
| Treatment Duration | 21 days (healthy volunteers), 28 days (T2D patients) | 68 weeks |
| Mean Body Weight Reduction | -5.32 kg (healthy volunteers), -5.46 kg (T2D patients)[1][2] | -14.9% from baseline (vs. -2.4% with placebo)[1] |
| Reference | First-in-human and first-in-patient trials | STEP 1 clinical trial |
Table 2: Effect on Glycemic Control in Patients with Type 2 Diabetes
| Parameter | This compound (SAR425899) | Semaglutide |
| Study Population | Overweight/obese patients with T2D (BMI 28-42 kg/m ²) | Adults with Type 2 Diabetes |
| Dosage | Daily subcutaneous injections, dose-escalated over 28 days | Once-weekly subcutaneous injection (0.5 mg or 1.0 mg) |
| Treatment Duration | 28 days | 30-56 weeks (SUSTAIN trials) |
| Change in HbA1c | Statistically significant reduction (P < 0.001 vs. placebo)[1][2] | -1.5% to -1.8% reduction from baseline |
| Change in Fasting Plasma Glucose | Statistically significant reduction (P < 0.05 vs. placebo)[1][2] | Significant reductions observed across trials |
| Reference | First-in-patient trial | SUSTAIN clinical trial program |
Experimental Protocols
A generalized experimental workflow for evaluating these compounds in vivo is outlined below. Specific details vary between individual studies.
This compound (SAR425899) First-in-Human and First-in-Patient Trials
-
Study Design: These were randomized, double-blind, placebo-controlled trials.
-
Participants: Healthy overweight volunteers and overweight/obese patients with Type 2 Diabetes.
-
Intervention: Subcutaneous administration of this compound with single-ascending doses or multiple-ascending doses over 21 or 28 days.
-
Key Assessments: Safety and tolerability, pharmacokinetics, and pharmacodynamics, including changes in body weight, fasting plasma glucose, and HbA1c.[1][2]
Semaglutide (SUSTAIN and STEP Clinical Trial Programs)
-
Study Design: A series of phase 3, randomized, controlled trials.
-
Participants: Adults with Type 2 Diabetes (SUSTAIN) or adults with overweight or obesity (STEP).
-
Intervention: Once-weekly subcutaneous injections of Semaglutide at varying doses (e.g., 0.5 mg, 1.0 mg, 2.4 mg) or placebo. Some trials included active comparators.
-
Key Assessments: Change in HbA1c from baseline (primary endpoint in SUSTAIN trials), percentage change in body weight from baseline (primary endpoint in STEP trials), and various cardiovascular and metabolic secondary endpoints.
Safety and Tolerability
Both this compound and Semaglutide have reported gastrointestinal side effects as the most common adverse events. In the initial trials of this compound, these effects were noted to be less pronounced in patients with T2D compared to healthy volunteers.[1][2] For Semaglutide, common side effects include nausea, vomiting, diarrhea, abdominal pain, and constipation.[1]
Conclusion
While a direct head-to-head comparison is not yet available, the existing in vivo data suggest that both this compound and Semaglutide are effective in promoting weight loss and improving glycemic control. This compound's dual agonism at the GLP-1 and glucagon receptors presents a novel therapeutic strategy with the potential for distinct metabolic benefits. Semaglutide, as a well-established GLP-1R agonist, has robust clinical data supporting its efficacy and safety profile.
Future head-to-head in vivo studies are necessary to definitively compare the efficacy, safety, and long-term outcomes of these two promising therapeutic agents. Researchers should closely monitor the development of this compound and other dual agonists as they progress through clinical trials to fully understand their potential role in managing metabolic diseases.
References
- 1. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor occupancy of dual glucagon-like peptide 1/glucagon receptor agonist SAR425899 in individuals with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sanofi.com [sanofi.com]
- 5. Dual glucagon-like peptide-1 receptor/glucagon receptor agonist SAR425899 improves beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1/glucagon receptor agonism associates with reduced metabolic adaptation and higher fat oxidation: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Incretin-Based Therapies for Weight Management: A Comparative Analysis of Bamadutide and Other GLP-1 Receptor Agonists
For Immediate Release
SUZHOU, China – December 4, 2025 – As the global obesity epidemic continues to present a significant public health challenge, the development of effective pharmacotherapies is a critical area of research. Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone in the management of obesity and type 2 diabetes. This guide provides a comparative analysis of Bamadutide (SAR425899), a dual GLP-1 and glucagon (B607659) receptor agonist, with other prominent GLP-1-based therapies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by available experimental data and detailed methodologies.
Introduction to this compound and the Dual-Agonist Approach
This compound is an investigational polypeptide that acts as an agonist at both the GLP-1 and glucagon receptors.[1] This dual-agonist strategy is designed to leverage the anorectic and glucose-lowering effects of GLP-1 receptor activation with the potential metabolic and energy expenditure benefits of glucagon receptor signaling.[2][3] While GLP-1 agonists primarily reduce appetite and slow gastric emptying[4][5], glucagon is known to influence energy metabolism and may increase energy expenditure.[2][6] The combined action of these two pathways holds the promise of enhanced weight loss efficacy compared to single-agonist therapies.
Comparative Efficacy in Weight Reduction: A Review of Clinical Trial Data
Direct head-to-head comparative studies for this compound are limited as it is still in the developmental stages. However, early-stage clinical trials have provided initial insights into its weight loss potential. To provide a comprehensive comparison, this guide includes data from other GLP-1 receptor agonists and dual GLP-1/glucagon receptor agonists.
Table 1: Comparative Weight Loss Efficacy of this compound and Other Selected GLP-1 Based Therapies
| Drug (Class) | Trial Phase | Dosage | Mean Weight Loss | Trial Duration | Population |
| This compound (SAR425899) (Dual GLP-1/Glucagon Agonist) | First-in-Patient[1] | Multiple Ascending Doses | Up to 5.46 kg | 28 days | Overweight/Obese with Type 2 Diabetes |
| This compound (SAR425899) (Dual GLP-1/Glucagon Agonist) | Phase 1[2] | Multiple Ascending Doses (up to 0.18 mg daily) | 2.87 - 5.46 kg | 4 weeks | Healthy Normal to Overweight Volunteers |
| Mazdutide (Dual GLP-1/Glucagon Agonist) | Phase 3 (DREAMS-3)[7] | 6 mg once-weekly | 10.29% | 32 weeks | Chinese patients with Type 2 Diabetes and Obesity |
| Survodutide (Dual GLP-1/Glucagon Agonist) | Phase 2[8] | 4.8 mg once-weekly | 14.9% (planned treatment analysis) | 46 weeks | Individuals without diabetes with a BMI ≥27 kg/m ² |
| Semaglutide (GLP-1 Agonist) | Phase 3 (STEP 1)[9] | 2.4 mg once-weekly | 14.9% | 68 weeks | Adults with overweight or obesity |
| Semaglutide (GLP-1 Agonist) | Phase 3 (DREAMS-3)[7] | 1 mg once-weekly | 6.00% | 32 weeks | Chinese patients with Type 2 Diabetes and Obesity |
| Liraglutide (B1674861) (GLP-1 Agonist) | N/A[10] | 3.0 mg daily | 5.4% (in non-diabetic individuals) | 56 weeks | Individuals with overweight or obesity |
| Placebo | N/A | N/A | 2.4% (STEP 1)[9], 2.8% (Survodutide Phase 2)[8] | N/A | N/A |
Note: The data presented is from separate clinical trials and not from direct head-to-head studies, unless otherwise specified. Direct comparisons should be made with caution.
Experimental Protocols: A Generalized Framework for Weight Loss Trials
The clinical evaluation of novel weight loss therapies like this compound generally follows a structured protocol to ensure safety and efficacy are thoroughly assessed. Below is a generalized experimental protocol based on common practices in GLP-1 receptor agonist trials.[10][11]
Objective: To evaluate the efficacy and safety of the investigational drug for weight management in adults with obesity or overweight.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
Participant Population:
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Body Mass Index (BMI) ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, or type 2 diabetes).
-
Stable body weight for a defined period prior to screening.
-
-
Exclusion Criteria:
-
History of major cardiovascular events.
-
Uncontrolled diabetes or other endocrine disorders causing weight changes.
-
Use of other weight loss medications within a specified timeframe.
-
History of pancreatitis.
-
Intervention:
-
Screening and Run-in Period: Participants undergo a screening phase to determine eligibility. This may be followed by a run-in period with lifestyle intervention (diet and exercise counseling).
-
Randomization: Eligible participants are randomly assigned to receive either the investigational drug (at varying doses) or a placebo.
-
Treatment Period: This phase typically lasts from 26 to 68 weeks. The investigational drug is administered via subcutaneous injection at specified intervals (e.g., daily or weekly). A dose-escalation schedule is often employed to improve tolerability.
-
Follow-up: A post-treatment follow-up period to monitor for any long-term effects and weight regain.
Endpoints:
-
Primary Endpoint: Mean percentage change in body weight from baseline to the end of the treatment period.
-
Secondary Endpoints:
-
Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.
-
Changes in waist circumference, blood pressure, and lipid profiles.
-
Changes in glycemic parameters (HbA1c and fasting plasma glucose) in participants with diabetes.
-
Safety and tolerability, assessed through adverse event reporting, clinical laboratory tests, and vital signs.
-
Signaling Pathways in Weight Management
The therapeutic effects of this compound and other GLP-1-based therapies are mediated through complex signaling pathways.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a G-protein coupled receptor, in various tissues, including the brain, pancreas, and gastrointestinal tract, leads to a cascade of events that collectively promote weight loss.[4][12] In the brain, this signaling enhances satiety and reduces appetite.[13] In the gastrointestinal tract, it delays gastric emptying, further contributing to a feeling of fullness.[12]
Caption: Simplified GLP-1 receptor signaling pathway.
Glucagon Receptor Signaling Pathway
Glucagon receptor activation, primarily in the liver, plays a crucial role in glucose homeostasis.[6] Emerging evidence suggests it also contributes to weight loss by increasing energy expenditure and promoting fatty acid oxidation.[6][14] The dual agonism of this compound aims to harness these effects for a more potent anti-obesity action.
Caption: Simplified glucagon receptor signaling pathway.
Experimental Workflow for a Comparative Clinical Trial
The logical flow of a clinical trial designed to compare the weight loss effects of a novel dual agonist like this compound against an established GLP-1 agonist would involve several key stages.
Caption: Generalized workflow for a comparative weight loss clinical trial.
Conclusion and Future Directions
This compound, as a dual GLP-1/glucagon receptor agonist, represents a promising therapeutic strategy for weight management. While early data is encouraging, larger and longer-term comparative studies are necessary to fully elucidate its efficacy and safety profile relative to existing GLP-1 receptor agonists. The head-to-head trial of Mazdutide versus Semaglutide, which demonstrated the superiority of the dual-agonist approach in a specific patient population, underscores the potential of this drug class.[7] As research in this area continues, a deeper understanding of the synergistic effects of GLP-1 and glucagon receptor activation will be crucial for the development of next-generation anti-obesity medications. Continued investigation and data dissemination will be vital for guiding clinical practice and providing more effective treatment options for individuals with obesity.
References
- 1. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Striking the Balance: GLP-1/Glucagon Co-Agonism as a Treatment Strategy for Obesity [frontiersin.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. GLP-1 physiology informs the pharmacotherapy of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon receptor signaling regulates weight loss via central KLB receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovent's Mazdutide Shows Superiority in Glycemic Control with Weight Loss over Semaglutide in a Head-to-head Phase 3 Clinical Trial DREAMS-3 [prnewswire.com]
- 8. Survodutide induces weight loss in phase 2 obesity trial | springermedicine.com [springermedicine.com]
- 9. youtube.com [youtube.com]
- 10. Protocol for a randomised controlled trial of the combined effects of the GLP-1 receptor agonist liraglutide and exercise on maintenance of weight loss and health after a very low-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
- 13. Weight Reduction with GLP-1 Agonists and Paths for Discontinuation While Maintaining Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
Benchmarking Bamadutide: A Comparative Analysis of its Effects on Beta-Cell Function Against Other Incretin-Based Therapies
A deep dive into the evolving landscape of incretin-based therapies reveals Bamadutide (SAR425899), a novel dual GLP-1/glucagon (B607659) receptor agonist, as a potent modulator of pancreatic beta-cell function. This guide provides a comprehensive comparison of this compound's performance against other established incretins, including GLP-1 receptor agonists (liraglutide, semaglutide) and a GIP/GLP-1 receptor agonist (dulaglutide), supported by experimental data from clinical trials. The objective of this guide is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the relative efficacy of these agents in enhancing beta-cell function.
Quantitative Comparison of Beta-Cell Function
The following tables summarize the effects of this compound and other incretin-based therapies on key markers of beta-cell function, including the Homeostatic Model Assessment for Beta-Cell Function (HOMA2-%B) and the proinsulin-to-insulin ratio. It is important to note that the data presented is derived from various clinical trials with differing methodologies and patient populations, which should be taken into consideration when making direct comparisons.
| Drug | Dosage | Study | Duration | Baseline HOMA2-%B (Mean ± SD or Median [IQR]) | Change in HOMA2-%B from Baseline |
| This compound (SAR425899) | Low Dose | Visentin et al., 2020[1] | 28 days | Not Reported | +163% |
| High Dose | Visentin et al., 2020[1] | 28 days | Not Reported | +95% | |
| 0.12, 0.16, or 0.20 mg | Visentin et al., 2021[2][3] | 26 weeks | Not Reported | +125% (median [63%, 228%]) | |
| Liraglutide (B1674861) | 1.80 mg | Visentin et al., 2021[2][3] | 26 weeks | Not Reported | +73% (median [43%, 147%]) |
| Semaglutide | 0.5 mg / 1.0 mg | SUSTAIN 1-5 (Pooled Analysis)[4] | 30 weeks | Low Tertile: ~31%Mid Tertile: ~58%High Tertile: ~109% | Reductions in HbA1c observed across all tertiles, suggesting improved beta-cell function. Specific percentage change in HOMA-B not reported as a primary outcome. |
| Dulaglutide | 1.5 mg | AWARD Programme (Pooled Analysis)[5] | 26 weeks | Low Tertile: 31%Mid Tertile: 58%High Tertile: 109% | Similar increases in HOMA2-%B were observed across all tertiles, indicating improvement regardless of baseline function.[5] In another study, dulaglutide increased HOMA2-%β levels more than trelagliptin (B1683223) (+26.2 ± 4.3% vs. +5.4 ± 4.1%). |
| Drug | Study | Effect on Proinsulin/Insulin (B600854) Ratio |
| Liraglutide | Wang et al., 2014[6][7] | Significantly decreased the proinsulin to insulin ratio in both Pax6m/+ and db/db diabetic mice.[6][7] This was attributed to the upregulation of prohormone convertases PC1/3 and PC2.[6][7] |
| This compound, Semaglutide, Dulaglutide | Data on the specific effects of this compound, Semaglutide, and Dulaglutide on the proinsulin/insulin ratio from direct, comparative clinical trials are limited in the reviewed literature. |
Signaling Pathways and Mechanisms of Action
Incretin-based therapies exert their effects on beta-cells through the activation of specific G-protein coupled receptors. The diagrams below illustrate the signaling pathways for GLP-1 receptor agonists, and the dual agonism of this compound at both the GLP-1 and glucagon receptors.
References
- 1. Dual glucagon-like peptide-1 receptor/glucagon receptor agonist SAR425899 improves beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved postprandial glucose metabolism in type 2 diabetes by the dual glucagon-like peptide-1/glucagon receptor agonist SAR425899 in comparison with liraglutide [pubmed.ncbi.nlm.nih.gov]
- 3. Improved postprandial glucose metabolism in type 2 diabetes by the dual glucagon‐like peptide‐1/glucagon receptor agonist SAR425899 in comparison with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of once weekly dulaglutide by baseline beta-cell function in people with type 2 diabetes in the AWARD programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GLP-1 analog liraglutide enhances proinsulin processing in pancreatic β-cells via a PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Bamadutide vs. MEDI0382 in Dual GLP-1/Glucagon Receptor Agonism
For researchers, scientists, and drug development professionals, a detailed comparative analysis of Bamadutide (SAR425899) and MEDI0382 (Cotadutide) reveals key structural and functional distinctions that underpin their therapeutic potential as dual agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon (B607659) Receptor (GCGR). This guide synthesizes available experimental data to provide a comprehensive overview of these two promising molecules in the landscape of metabolic disease therapeutics.
This compound and MEDI0382 are synthetic peptides engineered to simultaneously activate both GLP-1 and glucagon receptors, aiming to combine the glucose-lowering and appetite-suppressing effects of GLP-1R agonism with the energy expenditure-enhancing properties of GCGR activation. Their design as unimolecular dual agonists offers a potential therapeutic advantage over single-agonist therapies for type 2 diabetes and obesity. While both molecules share a common therapeutic goal, their distinct structural modifications lead to nuanced differences in receptor interaction and biological activity.
Molecular Structure and Modifications
At their core, both this compound and MEDI0382 are peptide-based drugs. Their primary amino acid sequences are modified from native glucagon or exendin-4 (B13836491) to achieve balanced dual agonism.[1][2] A key feature for both is the inclusion of a lipid moiety to extend their pharmacokinetic half-life, allowing for less frequent dosing.[1]
This compound (SAR425899) is a derivative of exendin-4.[1] Its peptide sequence is: His-(d-Ser)-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-{N6-(N-(1-oxohexadecyl)-Ggu)-Lys}-Glu-Ser-Lys-Ala-Ala-Gln-Asp-Phe-Ile-Glu-Trp-Leu-Lys-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2[3]
MEDI0382 (Cotadutide) is a 29-amino-acid peptide based on the structure of glucagon.[4] Its peptide sequence is: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-{Lys(γGlu-C16 acid)}-Ser-Glu-Tyr-Leu-Asp-Ser-Glu-Arg-Ala-Arg-Asp-Phe-Val-Ala-Trp-Leu-Glu-Ala-Gly-Gly[4]
The critical modification in both molecules is the attachment of a 16-carbon fatty acid (palmitic acid) via a linker to a lysine (B10760008) residue. This lipidation facilitates binding to serum albumin, thereby reducing renal clearance and prolonging their duration of action.
Comparative Structural Analysis: Insights from Cryo-EM
Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented, high-resolution views of how this compound and MEDI0382 engage with their target receptors, GLP-1R and GCGR.[1][5] These structural insights reveal the molecular basis for their dual agonism and highlight key differences in their binding modes.
When bound to the receptors, both peptides adopt a helical conformation. However, the precise orientation and interactions with the receptor's binding pocket differ. A notable distinction lies in the interaction of the lipid moiety. In the MEDI0382-bound structures, the lipid chain is observed to have a more extensive and stable interaction within a crevice formed by transmembrane helices 1 and 2 (TM1-TM2) of the receptors.[1][5] This enhanced interaction of the lipid part of MEDI0382 is suggested to contribute to its increased potency at the GCGR compared to this compound.[5]
Furthermore, subtle differences in the amino acid sequences of the peptides lead to distinct contacts with the extracellular loops (ECLs) of the receptors. These interactions are crucial for receptor activation and signaling. For instance, the conformation of ECL1 in the GLP-1R is reshaped differently by the two dual agonists compared to the native GLP-1 peptide, which is believed to be important for executing their dual agonistic function.[1]
In Vitro Receptor Activation and Potency
The functional consequence of these structural differences is reflected in their in vitro potency at GLP-1R and GCGR. This is typically measured by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of these G protein-coupled receptors.
| Compound | Receptor | Potency (EC50, pM) | Source |
| This compound (SAR425899) | Human GLP-1R | 3.5 | [6] |
| Human GCGR | 1.0 | [6] | |
| MEDI0382 (Cotadutide) | Human GLP-1R | 6.9 | [4] |
| Human GCGR | 10.2 | [4] |
Note: EC50 values can vary between different assay systems and cell lines. The data presented here is for comparative purposes.
As the table indicates, both molecules are highly potent agonists at both receptors, with EC50 values in the picomolar range.
Signaling Pathway and Experimental Workflow
The activation of both GLP-1R and GCGR by this compound and MEDI0382 initiates a common intracellular signaling cascade. This pathway is fundamental to their therapeutic effects.
References
- 1. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural analysis of the dual agonism at GLP-1R and GCGR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMDB-36323: Cryo-EM structure of the GLP-1R/GCGR dual agonist MEDI0382-bound ... - Yorodumi [pdbj.org]
The Efficacy of Bamadutide in Combination with Other Anti-Diabetic Agents: A Comparative Guide
Bamadutide (SAR425899), a novel dual glucagon-like peptide-1 receptor (GLP-1R) and glucagon (B607659) receptor (GCGR) agonist, has demonstrated significant potential in improving glycemic control and promoting weight loss in patients with type 2 diabetes (T2D) during monotherapy trials. This guide provides a comprehensive overview of the available clinical data for this compound and explores its potential efficacy when used in combination with other established anti-diabetic agents. Due to the limited availability of direct clinical trial data for this compound combination therapies, this guide will also draw comparisons from studies involving other GLP-1 receptor agonists to project the potential synergistic effects.
This compound Monotherapy: Summary of Clinical Efficacy
Clinical trials of this compound as a standalone treatment have shown promising results in key metabolic parameters. The following table summarizes the quantitative data from these studies.
| Parameter | This compound Treatment Group | Placebo Group | Study Duration | Key Findings |
| Glycated Hemoglobin (HbA1c) | Significant reduction (P < 0.001) | Minimal change | 28 days | This compound demonstrated superior glycemic control compared to placebo[1]. |
| Fasting Plasma Glucose | Significant reduction (P < 0.05) | Minimal change | 28 days | A notable decrease in fasting blood glucose levels was observed[1]. |
| Body Weight | Maximal reduction of 5.46 kg (P < 0.001) | Minimal change | 28 days | This compound led to significant weight loss in patients with T2D[1]. |
| Beta-Cell Function | Increased by 95% to 163% | Increased by 23% | 28 days | A significant enhancement in beta-cell function was observed[2]. |
| Glucose Absorption | Delayed | No significant change | 28 days | This compound was shown to slow the rate of glucose absorption[2]. |
Experimental Protocols for this compound Monotherapy Trials
The methodologies for the key clinical trials evaluating this compound monotherapy involved randomized, placebo-controlled, double-blind designs.
A representative experimental protocol is as follows:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, multiple-ascending-dose trial[1][3].
-
Participant Population: Overweight or obese patients with a diagnosis of type 2 diabetes (e.g., BMI 28-42 kg/m ²)[1][3].
-
Intervention: Subcutaneous administration of this compound at varying doses (e.g., dose-escalation regimens from 0.03 mg to 0.18 mg) or placebo, once daily for a specified duration (e.g., 28 days)[2][3].
-
Primary Endpoints:
-
Change in HbA1c from baseline.
-
Change in fasting plasma glucose from baseline.
-
Incidence and severity of adverse events.
-
-
Secondary Endpoints:
-
Change in body weight from baseline.
-
Pharmacokinetic profile of this compound.
-
Assessment of beta-cell function and insulin (B600854) sensitivity, often through mixed meal tolerance tests[2][4].
-
-
Data Analysis: Statistical comparisons between the this compound and placebo groups were performed using appropriate statistical tests to determine the significance of the observed effects.
Potential Efficacy of this compound in Combination Therapies
While specific data for this compound in combination with other anti-diabetic agents are not yet available, the well-established efficacy of other GLP-1 receptor agonists in combination therapies provides a strong rationale for the potential benefits of such regimens. The following sections and table summarize the expected synergistic effects based on data from other GLP-1 RAs.
Combination with Metformin (B114582)
Metformin, a first-line therapy for T2D, primarily reduces hepatic glucose production. The combination with a GLP-1 RA, which enhances glucose-dependent insulin secretion and delays gastric emptying, is a common and effective strategy. Studies combining other GLP-1 RAs with metformin have shown significant reductions in HbA1c and body weight[5][6][7][8].
Combination with SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by increasing urinary glucose excretion. This mechanism is independent of insulin action. Combining an SGLT2 inhibitor with a GLP-1 RA offers a complementary approach to glycemic control, with studies showing additive effects on HbA1c reduction and weight loss[9][10][11].
Combination with DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors increase the levels of endogenous incretin (B1656795) hormones, including GLP-1. While the combination of a GLP-1 RA and a DPP-4 inhibitor is generally not recommended due to overlapping mechanisms of action and limited evidence of synergistic effects, some studies have explored this combination with modest additional benefits in glycemic control[12][13].
Combination with Insulin
For patients requiring insulin therapy, the addition of a GLP-1 RA can improve glycemic control with a lower risk of hypoglycemia and can often counteract the weight gain associated with insulin[14][15][16]. The GLP-1 RA component helps to reduce postprandial glucose excursions, complementing the effect of basal insulin on fasting glucose[16].
| Combination Therapy | Comparator | Change in HbA1c | Change in Body Weight | Key Findings |
| GLP-1 RA + Metformin | Metformin alone | Further significant reduction | Greater weight loss | Enhanced glycemic control and weight reduction compared to metformin monotherapy[5][6][7][8]. |
| GLP-1 RA + SGLT2 Inhibitor | Monotherapy of either agent | Greater reduction | Greater weight loss | Additive effects on lowering blood glucose and body weight[9][10][11]. |
| GLP-1 RA + DPP-4 Inhibitor | Monotherapy of either agent | Modest additional reduction | Minimal additional benefit | Limited synergistic effects observed; not a generally recommended combination[12][13]. |
| GLP-1 RA + Basal Insulin | Basal Insulin alone | Significant further reduction | Weight loss or mitigation of weight gain | Improved overall glycemic control without increasing the risk of hypoglycemia[14][15][16]. |
Signaling Pathways of Dual GLP-1R/GCGR Agonism
This compound exerts its effects by activating both the GLP-1 and glucagon receptors. This dual agonism leads to a multifaceted approach to metabolic regulation.
Conclusion
This compound has demonstrated robust efficacy as a monotherapy for type 2 diabetes, leading to significant improvements in glycemic control and body weight. While direct clinical trial data on its use in combination with other anti-diabetic agents are currently lacking, the extensive evidence for other GLP-1 receptor agonists in combination therapies suggests that this compound holds great promise for similar or even enhanced synergistic effects. The dual agonism of GLP-1 and glucagon receptors may offer a unique and potent mechanism for metabolic regulation. Further clinical trials are necessary to definitively establish the efficacy and safety of this compound in combination with metformin, SGLT2 inhibitors, DPP-4 inhibitors, and insulin. Such studies will be crucial in defining its role in the evolving landscape of diabetes management.
References
- 1. A novel dual glucagon-like peptide and glucagon receptor agonist SAR425899: Results of randomized, placebo-controlled first-in-human and first-in-patient trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual glucagon-like peptide-1 receptor/glucagon receptor agonist SAR425899 improves beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved postprandial glucose metabolism in type 2 diabetes by the dual glucagon-like peptide-1/glucagon receptor agonist SAR425899 in comparison with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of semaglutide combined with metformin in treating T2DM with overweight or obesity: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the human once-weekly glucagon-like peptide-1 analog taspoglutide in combination with metformin improves glycemic control and lowers body weight in patients with type 2 diabetes inadequately controlled with metformin alone: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of dulaglutide (GLP-1agonist) and metformin combination on weight loss in obese patients with and without type 2 diabetes. Gold combination? | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 9. dspace.umh.es [dspace.umh.es]
- 10. Combination SGLT2 inhibitor and GLP-1 receptor agonist therapy: a complementary approach to the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesonthenet.com [diabetesonthenet.com]
- 12. Combination therapy with once-weekly glucagon like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 14. diabetesonthenet.com [diabetesonthenet.com]
- 15. Efficacy and safety of combination of semaglutide and basal insulin in patients with of type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination therapy with GLP-1 receptor agonists and basal insulin: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Pharmacokinetic Profile of Bamadutide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Bamadutide (SAR425899), a dual glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptor agonist. Due to the limited availability of public data, this document focuses on the human pharmacokinetic profile of this compound and presents a generalized experimental protocol for preclinical pharmacokinetic studies based on common practices for similar peptide-based therapeutics.
Human Pharmacokinetics of this compound
Clinical studies in humans have provided initial insights into the pharmacokinetic profile of this compound following subcutaneous administration. The available data from a study in overweight to obese patients with Type 2 Diabetes Mellitus (T2DM) and healthy subjects are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population | Dose | Source |
| Maximum Plasma Concentration (Cmax) | 25.1 ng/mL (Geometric Mean) | Overweight to obese T2DM patients | 0.2 mg (once daily) | [1] |
| Time to Maximum Plasma Concentration (tmax) | 7.62 hours (Median) | Overweight to obese T2DM patients | 0.2 mg (once daily) | [1] |
| Area Under the Curve (AUC0-last) | 217 ng.h/mL (Geometric Mean) | Overweight to obese T2DM patients | 0.2 mg (once daily) | [1] |
| Half-life (t½) | ~15 hours | Healthy subjects | Single ascending doses (0.01-0.1 mg) | [2] |
Note: Preclinical pharmacokinetic data for this compound in species such as monkeys, dogs, rats, and mice are not publicly available at the time of this publication. Therefore, a direct cross-species comparison of quantitative pharmacokinetic parameters cannot be provided.
Experimental Protocols for Preclinical Pharmacokinetic Studies
The following outlines a typical experimental design for assessing the pharmacokinetics of a GLP-1 receptor agonist like this compound in preclinical species. This protocol is a composite based on standard practices in the field and is intended to serve as a template.
Objective:
To determine the pharmacokinetic profile of this compound following subcutaneous administration in a non-rodent (e.g., Cynomolgus monkey) and a rodent species (e.g., Sprague-Dawley rat).
Materials:
-
This compound (SAR425899) sterile solution for injection
-
Vehicle control (e.g., phosphate-buffered saline)
-
Male and female Cynomolgus monkeys (n=3-5 per sex per group)
-
Male and female Sprague-Dawley rats (n=3-5 per sex per time point for satellite groups, or cannulated animals for serial sampling)
-
Appropriate caging and environmental enrichment
-
Dosing syringes and needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Validated bioanalytical method (e.g., LC-MS/MS) for quantification of this compound in plasma
Experimental Workflow Diagram
Caption: Generalized workflow for a preclinical pharmacokinetic study.
Procedure:
-
Animal Preparation:
-
Animals are acclimatized to the facility for a minimum of one week.
-
A veterinary health check is performed to ensure all animals are in good health.
-
For studies requiring it, animals are fasted overnight prior to dosing, with water available ad libitum.
-
-
Dose Administration:
-
This compound is formulated in a suitable vehicle at the desired concentration.
-
A single subcutaneous injection is administered to each animal. The injection site (e.g., dorsal scapular region) should be consistent.
-
The dose volume should be appropriate for the species (e.g., typically ≤ 1 mL/kg for monkeys and ≤ 5 mL/kg for rats).
-
-
Blood Sample Collection:
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose such as 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
-
In monkeys, blood is typically drawn from a peripheral vein.
-
In rats, blood can be collected via a cannulated vessel (e.g., jugular vein) for serial sampling from the same animal, or from satellite groups of animals at each time point via cardiac puncture (terminal procedure).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing and Storage:
-
Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) within 30 minutes of collection to separate plasma.
-
The resulting plasma is transferred to labeled cryovials and stored at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Maximum observed plasma concentration (Cmax)
-
Time to reach Cmax (tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-last)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal elimination half-life (t½)
-
Apparent total body clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
-
Signaling Pathway and Experimental Logic
The development and evaluation of GLP-1 receptor agonists like this compound follow a logical progression from in vitro characterization to in vivo preclinical and finally human clinical studies. The following diagram illustrates this general pathway.
Caption: A simplified logical flow of drug development for a GLP-1 agonist.
References
A Preclinical Showdown: Bamadutide vs. Survodutide in the Area of Dual GLP-1/GCG Receptor Agonists
For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, two notable dual agonists of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) (GCG) receptors have emerged: bamadutide (SAR425899) and survodutide (BI 456906). This guide provides a comparative analysis of their preclinical data, offering insights into their mechanisms of action, in vitro potency, and in vivo efficacy in animal models of metabolic disease.
Both this compound and survodutide are engineered to leverage the synergistic effects of activating both the GLP-1 and glucagon receptors. This dual agonism aims to combine the glucose-lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential energy expenditure-enhancing and hepatic fat-reducing effects of glucagon receptor activation.
Mechanism of Action: A Shared Pathway to Metabolic Regulation
This compound and survodutide exert their effects by binding to and activating the GLP-1 and glucagon receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events, primarily through the production of cyclic AMP (cAMP). This signaling cascade in various tissues, including the pancreas, brain, and liver, leads to improved glycemic control, reduced appetite, and potentially increased energy expenditure.
In Vitro Receptor Activity
The potency of this compound and survodutide at the human GLP-1 and glucagon receptors has been characterized in cell-based assays measuring cAMP accumulation.
| Compound | GLP-1 Receptor (EC50, pM) | Glucagon Receptor (EC50, pM) | Cell Line |
| This compound | 3.5[1] | 1[1] | HEK293 cells expressing human GLP-1R or GCGR[1] |
| Survodutide | 330 | 520 | CHO-K1 cells |
Experimental Protocol: In Vitro Receptor Activity Assay
The potency of the compounds was determined by measuring the accumulation of cyclic AMP (cAMP) in recombinant cell lines stably expressing the human GLP-1 receptor (GLP-1R) or the human glucagon receptor (GCGR). Briefly, cells were incubated with increasing concentrations of the test compounds. Following incubation, cell lysates were prepared, and the intracellular cAMP concentration was quantified using a commercially available assay kit. The concentration of the compound that elicits a half-maximal response (EC50) was calculated from the resulting dose-response curves.
Preclinical In Vivo Efficacy
This compound
Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in metabolic diseases.
-
Diabetic Mouse Model (db/db mice): Daily subcutaneous administration of this compound (0.1 mg/kg) for 6 weeks resulted in a significant reduction in blood glucose and hemoglobin A1c (HbA1c) levels[1].
-
Diet-Induced Obese (DIO) Mice: Twice-daily administration of this compound (5 or 15 µg/kg) led to a reduction in body weight and total fat mass in male mice fed a high-fat diet[1].
Experimental Protocol: In Vivo Studies with this compound
-
Diabetic Mouse Model: Female db/db mice, a model of type 2 diabetes, were administered this compound or vehicle via subcutaneous injection daily for 6 weeks. Blood glucose levels were monitored regularly, and HbA1c was measured at the end of the study.
-
Diet-Induced Obesity Model: Male mice were fed a high-fat diet to induce obesity. The obese mice were then treated with this compound or vehicle twice daily. Body weight and food intake were monitored throughout the study, and body composition (fat mass) was assessed at the end of the treatment period.
Survodutide
Survodutide has been extensively studied in preclinical models, demonstrating robust effects on body weight and glucose metabolism.
-
Diet-Induced Obese (DIO) Mice: Chronic daily subcutaneous administration of survodutide in DIO mice for 30 days resulted in a dose-dependent reduction in body weight. At the highest dose (30 nmol/kg), survodutide led to a greater body weight reduction compared to the GLP-1 receptor agonist semaglutide. This effect was attributed to both reduced food intake and increased energy expenditure. Survodutide treatment also led to a dose-dependent decrease in fat mass.
| Treatment Group | Dose (nmol/kg/day) | Body Weight Change (%) | Fat Mass Reduction (%) |
| Vehicle | - | ~0 | - |
| Survodutide | 3 | ~ -10 | Not reported |
| Survodutide | 10 | ~ -20 | Significant |
| Survodutide | 30 | ~ -25 | Significant |
| Semaglutide | 20 | ~ -20 | Significant |
-
Acute In Vivo Effects: Single-dose studies in lean mice demonstrated that survodutide dose-dependently reduced food intake, improved glucose tolerance in an oral glucose tolerance test (OGTT), and delayed gastric emptying.
Experimental Protocol: In Vivo Studies with Survodutide
-
Diet-Induced Obesity Model: Male C57BL/6J mice were fed a high-fat diet for a specified period to induce obesity. The mice were then randomized into treatment groups and received daily subcutaneous injections of survodutide, semaglutide, or vehicle for 30 days. Body weight and food intake were measured daily. Body composition was determined by methods such as quantitative magnetic resonance (qMR) at the end of the study.
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, mice were administered an oral glucose bolus. Blood glucose levels were measured at various time points post-glucose administration to assess glucose tolerance.
-
Gastric Emptying: Gastric emptying was assessed by measuring the amount of a non-absorbable dye remaining in the stomach at a specific time point after oral administration.
Summary and Conclusion
Both this compound and survodutide demonstrate promising preclinical profiles as dual GLP-1/GCG receptor agonists for the treatment of metabolic diseases. Based on the available data, this compound shows high potency at both receptors in vitro and efficacy in rodent models of diabetes and obesity. Survodutide also exhibits potent dual agonism and has demonstrated robust weight-lowering effects in DIO mice, exceeding that of a GLP-1 receptor agonist comparator, driven by both reduced food intake and increased energy expenditure.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Bamadutide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and regulatory compliance extends to the proper disposal of all chemical substances. Bamadutide, a peptide agonist of the glucagon (B607659) receptor (GCGR) and glucagon-like peptide 1 receptor (GLP-1R), requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2][3] This document outlines the necessary procedures for the safe disposal of this compound waste in a laboratory setting, based on established protocols for similar research peptides and hazardous chemical waste.
It is imperative to note that while this guide provides a framework based on best practices, all laboratory personnel must consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer to their institution and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. [1][4]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related tasks, it is crucial to wear appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.[4]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory. If gloves become contaminated, they should be changed immediately.[4]
-
Eye Protection: Safety goggles or glasses must be worn to protect against splashes of solutions containing this compound.[4]
-
Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[4]
-
Respiratory Protection: When handling this compound in its solid, lyophilized powder form, which can be easily aerosolized, work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[4]
Waste Segregation and Container Management
Proper segregation of waste at the point of generation is a critical step in safe disposal.[5] this compound waste should be categorized into the following streams, each with its designated, properly labeled container:
| Waste Type | Description | Disposal Container |
| Unused/Expired this compound | Pure this compound powder or prepared stock solutions. | A dedicated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (Non-Sharps) | Vials, pipette tips, tubes, and gloves that have come into contact with this compound. | A designated, lined container labeled "Hazardous Waste: this compound Contaminated Debris".[6] |
| Contaminated Sharps | Needles, syringes, or any other sharp items contaminated with this compound. | A designated, puncture-resistant, and leak-proof sharps container labeled as containing pharmaceutical waste.[5] |
| Empty Packaging | Outer boxes and uncontaminated packaging inserts. | Can typically be disposed of as general waste after removing any proprietary information, provided they are not contaminated.[6] |
All hazardous waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[7]
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process for the proper disposal of different forms of this compound waste.
Workflow for the proper segregation and disposal of this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine if the spill is of solid powder or a liquid solution.
-
Containment and Cleanup:
-
For Powder Spills: Gently cover the spill with absorbent paper to avoid creating dust. Wet the absorbent paper with a suitable disinfectant (e.g., a 10% bleach solution), and then carefully clean the area.[5][8]
-
For Liquid Spills: Cover the spill with an absorbent material. Saturate the material with a disinfectant solution.[5]
-
-
Disposal of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous solid waste.[5]
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste contractor, coordinated through your institution's Environmental Health and Safety (EHS) department.[4][9] Never dispose of this compound or its contaminated materials in the regular trash or pour solutions down the drain unless explicitly permitted by your institution's EHS office after a chemical inactivation procedure.[4][5][7]
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. odu.edu [odu.edu]
- 8. purdue.edu [purdue.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Bamadutide
For researchers, scientists, and drug development professionals, the safe handling of potent peptides like Bamadutide is paramount to ensuring both personal safety and the integrity of experimental data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard requirement for incidental contact.[1][3] Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be changed immediately if they become contaminated.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[1][2] All handling of lyophilized powders and concentrated solutions should ideally be performed in a certified chemical fume hood.[3][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound while minimizing exposure risks.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound should be stored at -20°C for long-term stability.[3]
Handling Lyophilized Powder
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[2] Weigh the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation of airborne particles.[3]
Reconstitution
This compound is supplied as a solid.[3] A stock solution can be made by dissolving it in a suitable solvent, which should be purged with an inert gas.[3] It has slight solubility (0.1-1 mg/ml) in acetonitrile (B52724) and aqueous solutions.[3] To enhance aqueous solubility, an organic solvent solution can be diluted into aqueous buffers or isotonic saline.[3] For biological experiments, ensure the residual amount of organic solvent is insignificant.[3] It is not recommended to store aqueous solutions for more than one day.[3]
Disposal Plan
All materials that have come into contact with this compound should be treated as hazardous chemical waste.
Waste Segregation
Proper segregation of waste at the point of generation is critical. Establish three primary waste streams for this compound disposal:
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and any remaining lyophilized powder.[4]
Disposal Procedures
| Waste Type | Disposal Protocol |
| Sharps | Immediately dispose of in a designated, puncture-resistant, and leak-proof sharps container labeled as containing pharmaceutical waste.[4] Do not overfill and seal when approximately three-quarters full.[4] |
| Liquid Waste | Collect in a designated, clearly labeled hazardous waste container.[2] Chemical inactivation may be an option, but consult your institution's Environmental Health and Safety (EHS) office for approved procedures. |
| Solid Waste | Place all non-sharp solid waste that has come into contact with this compound into a designated hazardous waste container labeled "Hazardous Waste - Pharmaceutical" or as required by your institution.[2][4] |
For unused or expired medication, drug deactivation and disposal systems containing activated carbon can be used to render the active ingredients inert.[1][5][6] Always follow the manufacturer's instructions and local regulations for disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Action |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes.[3] |
| Eye Contact | Use the nearest eyewash station to flush eyes continuously for at least 15 minutes and seek medical attention.[3] |
| Inhalation/Ingestion | Move the affected individual to fresh air immediately and seek medical attention.[3] |
| Spill | For a powder spill, gently cover with absorbent paper to avoid raising dust, then wet the paper with a bleach solution before cleaning.[4] For a liquid spill, cover with absorbent material and then saturate with a bleach solution.[4] All cleanup materials should be disposed of as hazardous solid waste.[4] |
Note: This guide is based on general best practices for handling potent peptides. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office for the most accurate and comprehensive safety information.[3]
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
